NS163
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C37H40N10O7 |
|---|---|
Molekulargewicht |
736.8 g/mol |
IUPAC-Name |
6-(cyclohexylmethylamino)-N-[2-[2-(hydroxyamino)-2-oxoethoxy]-6-methyl-3-pyridinyl]-5-[[6-[2-(1H-indol-3-yl)ethylamino]-5-nitropyridine-2-carbonyl]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C37H40N10O7/c1-22-11-12-30(37(41-22)54-21-32(48)46-51)45-36(50)28-14-13-27(33(42-28)40-19-23-7-3-2-4-8-23)44-35(49)29-15-16-31(47(52)53)34(43-29)38-18-17-24-20-39-26-10-6-5-9-25(24)26/h5-6,9-16,20,23,39,51H,2-4,7-8,17-19,21H2,1H3,(H,38,43)(H,40,42)(H,44,49)(H,45,50)(H,46,48) |
InChI-Schlüssel |
FJTWHHPYRFTTJB-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of NS163 in Modulating α-Synuclein Aggregation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Synuclein aggregation is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease. The small molecule NS163 has been identified as an antagonist of α-synuclein aggregation, presenting a potential therapeutic avenue. This technical guide synthesizes the current understanding of the mechanism of action of this compound, focusing on its dual role as a direct modulator of α-synuclein aggregation and as an immunomodulator through its action on the KCa3.1 potassium channel. While direct quantitative data on the inhibition of α-synuclein aggregation by this compound is limited in publicly available literature, this document provides a comprehensive overview of the implicated pathways and the experimental methodologies used to investigate such phenomena.
Introduction to α-Synuclein Aggregation and Therapeutic Strategies
α-Synuclein, a presynaptic neuronal protein, is intrinsically disordered but can misfold and aggregate into soluble oligomers and insoluble fibrils, which are the primary components of Lewy bodies found in Parkinson's disease and other synucleinopathies. These aggregates are implicated in cellular dysfunction and neurodegeneration through various mechanisms, including disruption of cellular homeostasis, mitochondrial dysfunction, and induction of neuroinflammation. Consequently, strategies aimed at inhibiting the aggregation of α-synuclein or promoting the clearance of its aggregates are of significant therapeutic interest.
This compound: A Dual-Action Modulator of α-Synuclein Pathology
This compound is a small molecule that has been investigated for its neuroprotective properties. Its mechanism of action in the context of α-synucleinopathies appears to be multifaceted, primarily involving:
-
Modulation of Neuroinflammation via KCa3.1 Channel Inhibition: this compound is also a known modulator of the calcium-activated potassium channel KCa3.1. This channel is expressed in microglia, the resident immune cells of the central nervous system. Pathological forms of α-synuclein can activate microglia, leading to a chronic neuroinflammatory state that contributes to neuronal damage. By modulating KCa3.1 channels, this compound is hypothesized to suppress this pro-inflammatory microglial phenotype, thereby reducing the production of neurotoxic factors and creating a more favorable environment for neuronal survival.
Quantitative Data on α-Synuclein Aggregation Inhibition
As of the latest literature review, specific quantitative data detailing the dose-dependent inhibition of α-synuclein aggregation by this compound (e.g., IC50 values, kinetic parameters from Thioflavin T assays) are not publicly available. Preclinical studies in C. elegans models of Parkinson's disease have shown that this compound can rescue α-synuclein aggregation-mediated phenotypes, suggesting a potent biological effect. However, for a comprehensive understanding of its direct anti-aggregating properties, further in vitro biochemical studies are required.
Researchers are encouraged to perform dose-response studies using assays such as the Thioflavin T (ThT) fluorescence assay to determine the IC50 of this compound for the inhibition of α-synuclein fibrillization.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay for Screening α-Synuclein Aggregation Inhibitors
This protocol provides a general framework for assessing the efficacy of small molecules like this compound in inhibiting the aggregation of α-synuclein.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant α-synuclein monomer in PBS. Determine the concentration using a spectrophotometer (A280, with an extinction coefficient of 5960 M⁻¹cm⁻¹).
-
Prepare a stock solution of ThT in PBS. Filter through a 0.22 µm filter.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO), and then dilute it in PBS to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, combine the following in each well:
-
α-synuclein monomer (final concentration typically 50-100 µM)
-
ThT (final concentration typically 10-20 µM)
-
Test compound at various concentrations (e.g., a serial dilution of this compound) or vehicle control.
-
PBS to reach the final volume.
-
-
Include control wells with:
-
α-synuclein and vehicle (positive control for aggregation)
-
PBS and ThT only (blank)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 300-600 rpm).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
The aggregation kinetics will typically show a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase.
-
Determine the lag time (t_lag) and the apparent rate constant of aggregation (k_app) from the curves.
-
To determine the IC50 value, plot the percentage of inhibition (calculated from the fluorescence at the plateau phase) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Microglial Activation Assay
This protocol outlines a method to assess the effect of this compound on α-synuclein-induced microglial activation.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Recombinant α-synuclein pre-formed fibrils (PFFs)
-
This compound
-
Cell culture medium and supplements
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for TNF-α, IL-1β; Griess reagent for nitric oxide)
Procedure:
-
Cell Culture and Treatment:
-
Culture microglia in appropriate conditions.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with α-synuclein PFFs (typically in the ng/mL to µg/mL range) for 24 hours.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with PFFs alone.
-
-
Measurement of Inflammatory Markers:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits according to the manufacturer's instructions.
-
Measure the production of nitric oxide using the Griess reagent assay.
-
-
Data Analysis:
-
Compare the levels of inflammatory markers in the different treatment groups.
-
Determine the dose-dependent effect of this compound on the reduction of α-synuclein-induced inflammation.
-
Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of Action of this compound
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its neuroprotective effects by inhibiting α-synuclein-mediated neuroinflammation.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the effects of a compound like this compound on α-synuclein aggregation and its downstream pathological consequences.
Conclusion and Future Directions
This compound presents a promising therapeutic candidate for synucleinopathies due to its potential dual mechanism of action: direct interference with α-synuclein aggregation and modulation of neuroinflammation via KCa3.1 channel inhibition. While its efficacy in preclinical models is encouraging, a significant gap exists in the quantitative characterization of its direct anti-aggregating properties. Future research should prioritize in-depth biochemical and biophysical studies to elucidate the precise nature of the interaction between this compound and α-synuclein and to quantify its inhibitory effects. A more detailed understanding of the signaling pathways connecting KCa3.1 modulation to the α-synuclein aggregation cascade will also be crucial for the rational design of next-generation therapeutics targeting these devastating neurodegenerative diseases.
References
The Chemical Landscape of NS1619: A Technical Guide for Researchers
An In-depth Examination of the BK Channel Opener for Drug Development Professionals
NS1619 is a synthetic small molecule that has garnered significant attention within the scientific community for its role as a potent activator of large-conductance Ca2+-activated potassium (BK) channels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NS1619, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
NS1619, with the IUPAC name 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one, is a benzimidazolone derivative. Its chemical and physical properties are summarized in the tables below for ease of reference.
| Identifier | Value |
| IUPAC Name | 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one |
| CAS Number | 153587-01-0 |
| Molecular Formula | C₁₅H₈F₆N₂O₂ |
| Molecular Weight | 362.23 g/mol |
| SMILES | O=C1NC2=CC(C(F)(F)F)=CC=C2N1C3=CC(C(F)(F)F)=CC=C3O |
| Appearance | White to off-white solid |
Table 1: Chemical Identifiers of NS1619.
| Property | Value |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: ≥31 mg/mL (85.58 mM) Ethanol: Soluble |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years In solvent: -80°C for 2 years, -20°C for 1 year |
Table 2: Physicochemical Properties of NS1619.
Mechanism of Action and Signaling Pathways
NS1619 functions as a direct activator of BK channels. These channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. The activation of BK channels by NS1619 leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, thereby reducing cellular excitability.
Recent studies have elucidated the specific binding site of NS1619 on the BK channel. It binds to a pocket formed by the S6 transmembrane segment and the RCK1 domain, inducing a conformational change that stabilizes the open state of the channel.[1][2]
The activation of BK channels by NS1619 has been shown to influence several downstream signaling pathways, most notably those involved in apoptosis. In human ovarian cancer cells (A2780), NS1619 treatment leads to an increased expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[3] This is followed by an upregulation of the pro-apoptotic protein Bax, ultimately leading to programmed cell death.[3]
Experimental Protocols
Electrophysiological Recording of BK Channel Activity (Patch-Clamp)
The effect of NS1619 on BK channel activity is typically assessed using the patch-clamp technique.[4][5][6]
Methodology:
-
Cell Preparation: Cells expressing BK channels (e.g., HEK293 cells transfected with the KCNMA1 gene, or primary cells like smooth muscle cells) are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Currents are recorded in response to voltage steps (e.g., from a holding potential of -80 mV to depolarizing potentials from -60 mV to +80 mV in 20 mV increments).
-
-
Data Acquisition and Analysis: Currents are amplified, filtered, and digitized. The effect of NS1619 is determined by comparing the current-voltage relationship before and after application of the compound to the bath solution.
Cell Viability and Proliferation Assay (MTT Assay)
The effect of NS1619 on cell viability and proliferation can be quantified using the MTT assay.[7][8][9]
Methodology:
-
Cell Seeding: Cells (e.g., A2780 ovarian cancer cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of NS1619 (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is calculated from the dose-response curve.
Apoptosis Detection (Western Blotting)
The induction of apoptosis by NS1619 can be confirmed by detecting changes in the expression of key apoptosis-related proteins using Western blotting.[10][11][12][13][14]
Methodology:
-
Cell Lysis: Cells treated with NS1619 are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against p53, p21, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software and normalized to the loading control.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Proliferation) | A2780 (ovarian cancer) | 31.1 µM (48h) | [3] |
| EC₅₀ (Mitochondrial Membrane Potential Decrease) | - | 3.6 µM | [15] |
| Relaxant Effect (EC₅₀) | Various smooth muscles | 10 - 30 µM | [16] |
Table 3: Biological Activity of NS1619.
Conclusion
NS1619 is a valuable pharmacological tool for studying the function of BK channels and a potential lead compound for the development of novel therapeutics targeting conditions associated with cellular hyperexcitability. Its well-defined chemical structure, mechanism of action, and the availability of established experimental protocols make it an ideal candidate for further investigation in both basic research and drug discovery settings. This guide provides a foundational understanding of NS1619 to aid researchers in designing and interpreting experiments aimed at exploring its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Patch Clamp Protocol [labome.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
NS163 as a Potential Therapeutic for Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. The pathology of PD is complex, involving protein aggregation, mitochondrial dysfunction, and significant neuroinflammation. This technical guide explores the potential of NS163 as a therapeutic agent for Parkinson's disease. While direct preclinical studies of this compound in established PD models are not yet available in the public domain, this document synthesizes the existing scientific literature to build a strong rationale for its investigation. The primary known mechanism of this compound is the modulation of the intermediate-conductance calcium-activated potassium (KCa3.1) channel, a key player in regulating microglial activation and the subsequent neuroinflammatory cascade. This whitepaper will delve into the mechanistic underpinnings of KCa3.1 channel modulation, its role in neuroinflammation, and the potential of this compound to mitigate key pathological processes in Parkinson's disease. We will also present detailed experimental protocols for evaluating the efficacy of compounds like this compound in relevant preclinical models of PD.
Introduction: The Unmet Need in Parkinson's Disease Therapeutics
Current treatments for Parkinson's disease primarily focus on symptomatic relief by replenishing dopamine (B1211576) levels, but they do not halt or reverse the underlying neurodegenerative process.[1] The progressive loss of dopaminergic neurons continues, leading to a decline in the efficacy of these therapies over time.[2] Therefore, there is a critical need for disease-modifying therapies that can protect dopaminergic neurons from degeneration.
Neuroinflammation, mediated by activated microglia and astrocytes, is increasingly recognized as a key contributor to the pathogenesis of Parkinson's disease.[3][4] In the PD brain, activated microglia release a barrage of pro-inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment that exacerbates neuronal death.[4][5] This self-perpetuating cycle of neuroinflammation and neurodegeneration presents a promising target for therapeutic intervention.[3]
This compound and its Molecular Target: The KCa3.1 Potassium Channel
This compound is a known modulator of the KCa3.1 channel, an intermediate-conductance, calcium-activated potassium channel.[6][7] The function of KCa3.1 channels is intrinsically linked to the regulation of cellular calcium signaling and membrane potential. In the central nervous system, these channels are prominently expressed on microglia, the resident immune cells of the brain.
The role of KCa3.1 channels in microglial activation is a critical aspect of their therapeutic potential. Activation of microglia is a hallmark of neuroinflammation in Parkinson's disease.[4] Studies have shown that the activity of KCa3.1 channels is upregulated in activated microglia.[8] The opening of these channels leads to potassium efflux, which in turn maintains the electrochemical gradient for calcium influx, a necessary step for sustaining microglial activation and the production of pro-inflammatory mediators.[8]
Interestingly, while some literature refers to compounds like NS1619 (a distinct but structurally related molecule) as KCa3.1 channel blockers with neuroprotective effects, other reports characterize different compounds as KCa channel openers.[6][9] The precise action of this compound as an opener or blocker in the context of microglial neuroinflammation requires further definitive experimental clarification to fully elucidate its therapeutic potential. The prevailing hypothesis for neuroprotection in this context, however, centers on the inhibition of KCa3.1 channels to dampen the neuroinflammatory response.
The Hypothesized Mechanism of Action of this compound in Parkinson's Disease
Based on the established role of KCa3.1 channels in neuroinflammation, we propose a hypothetical mechanism by which this compound, acting as a modulator of these channels, could exert neuroprotective effects in Parkinson's disease.
Modulation of Microglial Activation
The primary hypothesized mechanism of this compound revolves around its ability to modulate the inflammatory response of microglia. By interacting with KCa3.1 channels, this compound could potentially shift microglia from a pro-inflammatory (M1) phenotype, which releases neurotoxic factors, to an anti-inflammatory (M2) phenotype that promotes tissue repair and debris clearance. Blockade of KCa3.1 has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β from activated microglia.[10]
Reduction of Oxidative Stress
Neuroinflammation is intricately linked with oxidative stress, another key pathological feature of Parkinson's disease. Activated microglia are a major source of reactive oxygen species (ROS). By suppressing microglial activation, this compound could indirectly reduce the production of these harmful free radicals, thereby protecting dopaminergic neurons from oxidative damage.[11]
Inhibition of Alpha-Synuclein (B15492655) Aggregation
While direct evidence is currently lacking, an initial report suggested that this compound may act as an antagonist of alpha-synuclein aggregation. Alpha-synuclein is the primary component of Lewy bodies, the pathological protein aggregates found in the brains of Parkinson's disease patients. Inhibition of alpha-synuclein aggregation is a major therapeutic strategy being pursued for Parkinson's disease.[12] If this activity is confirmed, it would represent a second, highly significant mechanism of action for this compound.
Preclinical Evaluation of this compound: Experimental Protocols
To rigorously evaluate the therapeutic potential of this compound for Parkinson's disease, a series of well-established preclinical experiments are necessary. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Assays
This assay is crucial to validate the hypothesized effect of this compound on alpha-synuclein aggregation.[13][14]
-
Objective: To quantify the effect of this compound on the kinetics of alpha-synuclein fibril formation.
-
Methodology:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH₂O and filter through a 0.2 μm syringe filter.[13]
-
Dilute the ThT stock solution in PBS (pH 7.4) to a final concentration of 25 μM in each well of a 96-well plate.[13]
-
Thaw aliquots of recombinant alpha-synuclein monomer and pre-formed fibrils to room temperature.[13]
-
Add alpha-synuclein monomer (e.g., 100 μM) and a seed of pre-formed fibrils (e.g., 10 μM) to the wells containing ThT, with and without varying concentrations of this compound.[13]
-
Seal the plate and incubate at 37°C with continuous shaking (e.g., 600 rpm).[14]
-
Measure ThT fluorescence at an excitation of ~450 nm and an emission of ~485 nm at regular intervals using a fluorescence microplate reader.[14]
-
-
Data Analysis: Plot ThT fluorescence intensity over time. A decrease in the fluorescence signal in the presence of this compound would indicate inhibition of aggregation.
This assay will assess the direct impact of this compound on microglial inflammatory responses.
-
Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
-
Methodology:
-
Culture a microglial cell line (e.g., BV-2) in appropriate media.
-
Activate the microglia with a pro-inflammatory stimulus such as lipopolysaccharide (LPS).
-
Treat the activated microglia with varying concentrations of this compound.
-
After a specified incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using a multiplex immunoassay (e.g., Bio-Plex).[15][16]
-
-
Data Analysis: Compare the cytokine levels in this compound-treated groups to the vehicle-treated control group.
In Vivo Models of Parkinson's Disease
The use of animal models is essential to evaluate the neuroprotective effects of this compound in a complex biological system.
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model is a widely used neurotoxin-based model that recapitulates many of the pathological features of Parkinson's disease.[3][8][17]
-
Objective: To determine if this compound can protect against MPTP-induced dopaminergic neuron loss and motor deficits.
-
Methodology:
-
Administer MPTP to mice (e.g., C57BL/6 strain) using a sub-acute or chronic dosing regimen to induce dopaminergic neurodegeneration.[17] A common regimen is 30 mg/kg of MPTP administered daily for five consecutive days.[17]
-
Treat cohorts of mice with this compound at various doses, either before, during, or after MPTP administration.
-
Assess motor function using a battery of behavioral tests such as the rotarod test, pole test, and open field test.[18]
-
At the end of the study, sacrifice the animals and perfuse the brains.
-
Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.[19]
-
-
Data Analysis: Compare the behavioral performance and TH-positive neuron counts in this compound-treated mice to vehicle-treated MPTP-lesioned mice.
The 6-hydroxydopamine (6-OHDA) model involves the stereotaxic injection of this neurotoxin directly into the nigrostriatal pathway, causing a unilateral loss of dopaminergic neurons.[20][21]
-
Objective: To evaluate the neuroprotective and neurorestorative potential of this compound in a progressive lesion model of Parkinson's disease.
-
Methodology:
-
Anesthetize rats and place them in a stereotaxic frame.[21]
-
Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere.[4][20]
-
Administer this compound systemically or via direct intracerebral infusion.
-
Monitor motor asymmetry using drug-induced (e.g., apomorphine (B128758) or amphetamine) or spontaneous (e.g., cylinder test) rotation tests.[18]
-
Perform histological analysis of the brains to assess the extent of the dopaminergic lesion by staining for tyrosine hydroxylase.[22]
-
-
Data Analysis: Analyze the reduction in rotational behavior and the preservation of TH-positive neurons in the this compound-treated groups compared to the vehicle control group.
Quantitative Data Presentation
The following tables provide a template for the structured presentation of quantitative data that would be generated from the proposed experiments.
Table 1: In Vitro Alpha-Synuclein Aggregation
| Treatment Group | Lag Phase (hours) | Maximum Fluorescence (RFU) | Aggregation Rate (RFU/hour) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Table 2: In Vitro Cytokine Release from Activated Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Unstimulated Control | |||
| LPS + Vehicle | |||
| LPS + this compound (Dose 1) | |||
| LPS + this compound (Dose 2) | |||
| LPS + this compound (Dose 3) |
Table 3: In Vivo Dopaminergic Neuron Survival (MPTP or 6-OHDA Model)
| Treatment Group | TH-Positive Cell Count (Substantia Nigra) | Striatal TH Fiber Density (%) |
| Sham + Vehicle | ||
| Lesion + Vehicle | ||
| Lesion + this compound (Dose 1) | ||
| Lesion + this compound (Dose 2) |
Table 4: In Vivo Behavioral Assessment (MPTP or 6-OHDA Model)
| Treatment Group | Rotarod Latency (seconds) | Apomorphine-Induced Rotations (turns/min) | Cylinder Test (Forelimb Use Asymmetry) |
| Sham + Vehicle | |||
| Lesion + Vehicle | |||
| Lesion + this compound (Dose 1) | |||
| Lesion + this compound (Dose 2) |
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound in preclinical models of Parkinson's disease is eagerly awaited, the existing scientific literature provides a compelling rationale for its investigation. The modulation of KCa3.1 channels on microglia represents a promising strategy to combat the chronic neuroinflammation that drives the progression of Parkinson's disease. The potential dual mechanism of action, including the putative inhibition of alpha-synuclein aggregation, further enhances the therapeutic appeal of this compound.
The experimental protocols outlined in this whitepaper provide a clear roadmap for the preclinical evaluation of this compound. Successful outcomes in these studies would provide the necessary foundation for advancing this compound into further drug development and eventual clinical trials for Parkinson's disease. Future research should also focus on elucidating the precise molecular signaling pathways modulated by this compound in both microglia and neurons to fully understand its neuroprotective mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytokine signaling convergence regulates the microglial state transition in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection in an Experimental Model of Multiple Sclerosis via Opening of Big Conductance, Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights on KCa3.1 Channel Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Ca2+-Dependent K+ Channel, KCNN4/KCa3.1, Improves Tissue Protection and Locomotor Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using quantitative MRI to study brain responses to immune challenge with interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | MPTP Impairs Dopamine D1 Receptor-Mediated Survival of Newborn Neurons in Ventral Hippocampus to Cause Depressive-Like Behaviors in Adult Mice [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. MPTP Impairs Dopamine D1 Receptor-Mediated Survival of Newborn Neurons in Ventral Hippocampus to Cause Depressive-Like Behaviors in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Discovery and Initial Characterization of NS1619: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of NS1619, a potent and widely studied activator of the large-conductance Ca2+-activated potassium (BKCa) channel. Initially identified through screening for compounds with vasorelaxant properties, NS1619 has since become a critical pharmacological tool for investigating the physiological and pathophysiological roles of BKCa channels. This document details the key experimental findings that elucidated its mechanism of action, summarizes its pharmacological properties with quantitative data, and provides detailed protocols for the fundamental assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular effects and the methods used to study them.
Introduction
NS1619, with the chemical name 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one, emerged from early research focused on identifying novel vasorelaxant agents. Its ability to relax smooth muscle with an EC50 in the range of 10–30 μM in various vascular tissues pointed towards an ion channel-mediated mechanism.[1] Subsequent and more detailed electrophysiological studies confirmed that NS1619 is a direct activator of the large-conductance Ca2+-activated potassium (BKCa, KCa1.1) channel. This discovery established NS1619 as a valuable pharmacological probe for dissecting the diverse functions of BKCa channels, which are ubiquitously expressed and play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. Beyond its utility as a research tool, the characterization of NS1619 has also shed light on the therapeutic potential of BKCa channel modulation for conditions such as vascular disorders, overactive bladder, and certain types of cancer.
Mechanism of Action
The primary mechanism of action of NS1619 is the direct activation of the BKCa channel. This activation is achieved through a mechanism that appears to be independent of G-proteins or channel phosphorylation.[2] Electrophysiological studies have demonstrated that NS1619 increases the open probability of the BKCa channel in a concentration-dependent manner.[3] This leads to an efflux of potassium ions from the cell, resulting in membrane hyperpolarization. The hyperpolarization of the cell membrane makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and leading to effects such as smooth muscle relaxation. Interestingly, the activation of BKCa channels by NS1619 is dependent on the presence of intracellular Ca2+.[4] While NS1619 is primarily known as a BKCa channel opener, it has also been reported to inhibit voltage-dependent Ca2+ and K+ channels at similar concentrations, which may contribute to its overall pharmacological profile.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters reported for NS1619 in various experimental systems.
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| EC50 | ~10–30 μM | Various smooth muscles | Relaxation assays | [1] |
| EC50 | 3.6 μM | Glioma cells | Decrease in mitochondrial membrane potential | [5] |
| EC50 | 32 μM | Rat cortical neurons | BKCa channel activation | [4] |
| IC50 | 31.1 μM | A2780 ovarian cancer cells | Inhibition of cell proliferation (48h) | [6] |
| IC50 | 7 μM | Rat basilar artery myocytes | Inhibition of Ba2+ currents | [3] |
Table 1: Summary of EC50 and IC50 values for NS1619.
Key Experimental Findings and Protocols
The initial characterization of NS1619 involved a range of in vitro assays to determine its effects on cellular function. Below are detailed protocols for some of the key experiments.
Electrophysiological Characterization using Patch-Clamp
Objective: To directly measure the effect of NS1619 on the activity of BKCa channels in isolated cells.
Methodology:
-
Cell Preparation: Isolate single smooth muscle cells or neurons from the tissue of interest (e.g., rat basilar artery) by enzymatic digestion.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 5–8 MΩ when filled with intracellular solution.
-
Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.
-
Solutions:
-
Extracellular (Bath) Solution: Contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, bubbled with 95% O2–5% CO2.
-
Intracellular (Pipette) Solution: Contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.
-
-
Data Acquisition:
-
Record single-channel or whole-cell currents using a patch-clamp amplifier.
-
Apply voltage steps to elicit channel activity.
-
Perfuse the cell with the bath solution containing various concentrations of NS1619.
-
-
Data Analysis: Analyze the changes in channel open probability, current amplitude, and current-voltage (I-V) relationship before and after the application of NS1619.
Expected Outcome: NS1619 will cause a concentration-dependent increase in the open probability of BKCa channels, leading to an increase in outward potassium current and membrane hyperpolarization.[2][3]
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To assess the effect of NS1619 on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of NS1619 (e.g., 5, 10, 30, 50, and 100 μM) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Expected Outcome: NS1619 will inhibit the proliferation of A2780 cells in a dose- and time-dependent manner.[6]
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the molecular mechanism by which NS1619 induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment and Lysis: Treat cells with NS1619 as described in the MTT assay protocol. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., p53, p21, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Expected Outcome: Treatment with NS1619 will lead to an increased expression of pro-apoptotic proteins like p53, p21, and Bax in A2780 cells.[6]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of NS1619.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiology.
Experimental Workflow: Western Blotting
Caption: Workflow for Western blotting analysis.
Conclusion
NS1619 has been instrumental in advancing our understanding of BKCa channel function. Its initial characterization as a potent channel activator has provided a valuable tool for researchers across various fields. The experimental protocols and data presented in this guide offer a foundational understanding of the key assays used to elucidate the pharmacological properties of ion channel modulators. Further research into the nuanced effects of NS1619 and the development of more selective BKCa channel activators hold promise for future therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the BKCa channel activator, NS1619, on rat cerebral artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large conductance Ca2+-activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
In Vitro Efficacy of NS163 as an Antagonist of α-Synuclein Fibrillation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of α-synuclein (αS) is a pathological hallmark of synucleinopathies, including Parkinson's disease. Consequently, the identification of small molecules that can inhibit this process is a primary therapeutic strategy. This technical guide details the in vitro studies of NS163, an oligopyridylamide-based antagonist of αS aggregation. This compound was developed as a more cell-permeable analog of NS132, a potent inhibitor identified through a novel 2-Dimensional Fragment-Assisted Structure-based Technique (2D-FAST). This document provides a comprehensive summary of the quantitative data from in vitro fibrillation assays, detailed experimental protocols, and visualizations of the underlying scientific workflows. The data presented here is primarily based on the findings published by Stillman et al. in Nature Communications (2024).[1][2][3]
Core Findings: Inhibition of α-Synuclein Aggregation
The inhibitory potential of the lead compound, NS132, and by extension its analog this compound, on α-synuclein fibrillation was primarily assessed using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits increased fluorescence upon binding to amyloid fibrils, allowing for the real-time monitoring of the aggregation process.
Quantitative Data Summary
The screening of a library of tripyridylamides using the ThT assay led to the identification of NS132 as the most potent antagonist of αS aggregation. The following table summarizes the key quantitative findings for NS132, the direct precursor to this compound. While specific quantitative data for this compound's in vitro ThT performance was not detailed in the primary publication, its development was predicated on retaining the antagonist activity of NS132 while improving cell permeability.
| Compound | αS:Ligand Ratio | ThT Signal Reduction (%) | Reference |
| NS132 | 1:1 | Significant | [4] |
| NS132 | 1:0.5 | Highly Effective | [4] |
| NS55 (Dipyridyl Precursor) | 1:1 | Effective | [4] |
Note: The publication emphasizes the potency of NS132, particularly at sub-stoichiometric ratios, though precise percentage reductions in ThT fluorescence were not explicitly stated in the main text. The effectiveness was determined by comparing the fluorescence curves of αS aggregated in the presence and absence of the compound.
Experimental Protocols
The following sections provide a detailed methodology for the key in vitro experiments cited in the primary literature.
Recombinant α-Synuclein Preparation
-
Expression and Purification: Human wild-type α-synuclein is expressed in E. coli and purified using techniques such as ion-exchange chromatography and size-exclusion chromatography to ensure high purity and a monomeric state.
-
Storage: Purified monomeric α-synuclein is typically stored at -80°C in a suitable buffer (e.g., PBS pH 7.4) to prevent spontaneous aggregation.
Thioflavin T (ThT) Aggregation Assay
This assay monitors the kinetics of α-synuclein fibril formation in the presence and absence of inhibitory compounds.
-
Preparation of Reagents:
-
A stock solution of Thioflavin T (e.g., 1 mM) is prepared in double-distilled water and filtered through a 0.2 μm syringe filter. This stock should be prepared fresh.
-
A working solution of ThT is prepared by diluting the stock solution in an appropriate assay buffer (e.g., PBS, pH 7.4) to a final concentration of 25 µM.
-
Aliquots of recombinant human α-synuclein monomer are thawed to room temperature immediately before use.
-
-
Assay Setup:
-
The assay is performed in a 96-well, black, clear-bottom plate.
-
To each well, add the α-synuclein monomer to a final concentration of 100 µM.
-
For seeded aggregation assays, pre-formed α-synuclein fibrils (seeds) are added to a final concentration of 10 µM.
-
The test compounds (e.g., NS132, this compound) are added at the desired concentrations (e.g., equimolar or sub-stoichiometric ratios to α-synuclein).
-
The ThT working solution is added to each well.
-
Control wells containing α-synuclein without any inhibitor are included.
-
-
Incubation and Measurement:
-
The plate is sealed to prevent evaporation.
-
The plate is incubated in a microplate reader at 37°C with continuous shaking (e.g., 600 rpm).
-
ThT fluorescence is measured at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
The excitation and emission wavelengths for ThT are typically set to 450 nm and 485 nm, respectively.
-
Visualizations
2D-FAST Screening Workflow
The following diagram illustrates the 2-Dimensional Fragment-Assisted Structure-based Technique (2D-FAST) used to identify the parent compound of this compound.
In Vitro α-Synuclein Aggregation Assay Workflow
This diagram outlines the experimental workflow for assessing the inhibitory activity of compounds like this compound on α-synuclein fibrillation.
Conclusion
The development of this compound, stemming from the potent α-synuclein aggregation antagonist NS132, represents a promising advancement in the search for disease-modifying therapies for Parkinson's disease and other synucleinopathies. The in vitro data, primarily derived from Thioflavin T fluorescence assays, confirms the ability of the parent compound to significantly inhibit the fibrillation of α-synuclein. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these and similar compounds. Future in vitro studies could further elucidate the precise mechanism of inhibition and the binding interactions between this compound and different α-synuclein species.
References
Cellular targets of NS163 in neuronal models
An In-depth Technical Guide on the Cellular Targets of NS1619 in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS1619 (1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one) is a synthetic molecule widely recognized in research settings as a potent activator of large-conductance Ca²⁺-activated potassium (BKCa, KCa1.1) channels. Initially explored for its vasodilatory properties, its application in neuroscience has revealed complex and multifaceted effects on neuronal function and survival. While its primary molecular target is the BKCa channel, a significant body of evidence demonstrates that many of its physiological effects in neuronal models, particularly its neuroprotective actions, are mediated through off-target and downstream signaling pathways independent of direct BKCa channel activation.[1]
This technical guide provides a comprehensive overview of the known cellular targets of NS1619 in neuronal systems. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex molecular interactions and experimental workflows to serve as a critical resource for researchers investigating neuronal ion channel modulation and neuroprotective strategies.
Primary Target: Large-Conductance Calcium-Activated Potassium (BKCa) Channels
BKCa channels are key regulators of neuronal excitability, influencing action potential firing patterns and neurotransmitter release.[2][3] NS1619 directly interacts with the BKCa channel to increase its open probability.
Mechanism of Action
NS1619 is proposed to bind to a pocket formed by the S4 transmembrane segment and the linker connecting the S6 segment to the cytosolic RCK1 domain (S6/RCK linker).[4][5] This binding induces a conformational change, or a "twisting motion," in the S6 segment, which stabilizes the channel in its open state.[4][6] This allosteric modulation effectively left-shifts the voltage-dependence of the channel, meaning it can be activated at more negative membrane potentials.[7][8] The activation is dependent on the presence of intracellular Ca²⁺ but does not alter the channel's intrinsic voltage sensitivity.[9]
Caption: Proposed mechanism of BKCa channel activation by NS1619.
Quantitative Data: NS1619 Effects on BKCa Channels
| Parameter | Value | Neuronal Model | Experimental Condition | Reference |
| EC₅₀ | 32 µM | Isolated rat motor cortex neurons | Single-channel recordings in excised patches | [9] |
| Effect | Increased open probability | Rat basilar artery smooth muscle cells | Inside-out and outside-out patches | [10] |
| Effect | Reduced amplitude of eIPSCs | Mouse CeA neurons | Bath application | [2] |
| Effect | Decreased firing rate of action potentials | Rat cortical neurons | Current-clamp recording | [11] |
| Effect | Plasma membrane hyperpolarization | Rat cortical neuron cultures | Di-8-ANEPPS fluorescence | [1] |
Off-Target and Downstream Cellular Effects
While NS1619 is a potent BKCa channel opener, its neuroprotective effects are often attributed to mechanisms independent of this primary action. These effects primarily involve mitochondria and the activation of specific pro-survival signaling cascades.[1][12]
Mitochondrial Effects
NS1619 has profound effects on mitochondrial function, which appear to be central to its neuroprotective preconditioning capabilities.
-
Mitochondrial Depolarization: NS1619 induces a concentration-dependent decrease in mitochondrial membrane potential in both isolated brain mitochondria and intact neurons.[1][12]
-
Reactive Oxygen Species (ROS) Generation: The depolarization is associated with an increase in the production of mitochondrial ROS.[1][12] This mild oxidative stress is believed to trigger endogenous protective pathways.
-
Inhibition of Respiratory Chain: Evidence suggests that NS1619 can inhibit Complex I of the mitochondrial respiratory chain, contributing to the observed depolarization and ROS production.[1]
Neuroprotective Signaling Pathways
The mitochondrial effects of NS1619 initiate a signaling cascade that confers potent, delayed neuroprotection against insults like oxygen-glucose deprivation (OGD) and glutamate (B1630785) excitotoxicity.[1]
-
PI3K/Akt Pathway Activation: NS1619 activates the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Inhibition of PI3K completely blocks the neuroprotective effect of NS1619, highlighting its critical role.[1]
-
Inhibition of Caspase-3/7: As a downstream consequence of pro-survival signaling, NS1619 inhibits the activation of executioner caspases-3 and -7, key mediators of apoptosis.[1]
Crucially, these neuroprotective actions—ROS generation, PI3K activation, and caspase inhibition—are not blocked by BKCa channel antagonists like iberiotoxin (B31492) or paxilline, indicating a mechanism independent of both plasma membrane and mitochondrial BKCa channels.[1][12][13]
Caption: NS1619's neuroprotective signaling cascade.
Other Ion Channel Targets
In addition to its primary effect on BKCa channels, NS1619 has been shown to inhibit other voltage-gated ion channels, particularly at higher concentrations. These off-target effects can contribute to its overall physiological profile.
-
L-type Ca²⁺ Channels: Inhibition reported.[1]
-
Voltage-gated K⁺ (Kv) Channels: Inhibition of delayed rectifier currents (IK(V)) has been observed.[1][14]
Quantitative Data: Off-Target and Downstream Effects
| Parameter | Value / Effect | Neuronal Model / System | Experimental Condition | Reference |
| Mitochondrial Depolarization (EC₅₀) | 3.6 µM | Not specified | Mitochondrial membrane potential assay | |
| Mitochondrial Depolarization | Dose-dependent decrease (25-200 µM) | Rat cortical neurons | TMRE fluorescence | [1] |
| Neuroprotection vs. OGD | Dose-dependent protection (10-150 µM) | Rat cortical neuron cultures | 3-day pre-treatment | [1] |
| Neuroprotection vs. Glutamate | 72.5 ± 4% reduction in cell death | Hippocampal slice cultures | 10 µM NS1619 pre-treatment | [13] |
| PI3K Activation | Activated signaling cascade | Rat cortical neuron cultures | Not specified | [1] |
| Caspase-3/7 Inhibition | Inhibited activation | Rat cortical neuron cultures | Post-insult activity assay | [1] |
| Kv Channel Inhibition | Reduction of IK(V) | Rat portal vein smooth muscle cells | Whole-cell patch clamp | [14] |
| L-type Ca²⁺ Channel Inhibition | IC₅₀ value of 7 µM | Rat cerebral artery smooth muscle | Whole-cell patch clamp | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular targets of NS1619.
Patch-Clamp Electrophysiology for BKCa Channel Activity
This protocol is used to directly measure the effect of NS1619 on the electrical activity of BKCa channels.
-
Cell Preparation: Neurons (e.g., from rat motor cortex) are acutely dissociated using enzymatic digestion (e.g., papain) and mechanical trituration. Cells are plated on glass coverslips and allowed to adhere.
-
Recording Configuration:
-
Whole-Cell: To measure macroscopic currents. The cell membrane is ruptured to allow dialysis of the pipette solution into the cell.
-
Excised Patch (Inside-Out/Outside-Out): To measure single-channel activity. A small patch of membrane containing one or more channels is excised from the cell. This allows for precise control of the solution bathing the intracellular (inside-out) or extracellular (outside-out) face of the channel.
-
-
Solutions:
-
Pipette (Internal) Solution (mM): Typically contains high K⁺ (e.g., 140 KCl), a pH buffer (e.g., 10 HEPES), a Ca²⁺ buffer (e.g., 1 EGTA), and a defined free Ca²⁺ concentration, adjusted to pH ~7.2.
-
Bath (External) Solution (mM): Typically contains physiological concentrations of ions (e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES), adjusted to pH ~7.4.
-
-
Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is positioned onto a neuron.
-
A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.
-
The desired configuration (whole-cell or excised patch) is established.
-
Baseline channel activity is recorded using a voltage-clamp protocol (e.g., stepping the membrane potential from a holding potential of -60 mV to various test potentials).
-
NS1619 is applied to the relevant membrane face via the bath solution.
-
Changes in current amplitude, open probability (Pₒ), and voltage-dependence are recorded and analyzed.
-
Neuronal Preconditioning and Viability Assay
This workflow assesses the neuroprotective capacity of NS1619 against a toxic insult.
-
Cell Culture: Primary cortical neurons are cultured for 7-10 days in vitro to allow for maturation.
-
Preconditioning Protocol:
-
Delayed Preconditioning: Cultures are treated with various concentrations of NS1619 (e.g., 10-150 µM) for a set duration (e.g., 6 hours) daily for 1-3 consecutive days.[1]
-
Immediate Preconditioning: Cultures are treated with NS1619 for a short period (e.g., 1 hour) immediately before the insult.[12]
-
-
Induction of Neuronal Injury: 24 hours after the final preconditioning treatment, a toxic insult is applied.
-
Oxygen-Glucose Deprivation (OGD): Cultures are transferred to a glucose-free medium and placed in an anaerobic chamber (95% N₂, 5% CO₂) for a defined period (e.g., 180 minutes).[1]
-
Excitotoxicity: Glutamate (e.g., 200 µM) is added to the culture medium for 60 minutes.[1]
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) (e.g., 80 µM) is added for 6 hours.[1]
-
-
Assessment of Viability: 24 hours after the insult, cell viability is measured using assays such as:
-
MTT Assay: Measures mitochondrial reductase activity in living cells.
-
Propidium Iodide (PI) or LDH Assay: PI is a fluorescent dye that only enters cells with compromised membranes (necrotic cells). Lactate dehydrogenase (LDH) is released from damaged cells.
-
Caption: General workflow for assessing NS1619-induced neuroprotection.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye to measure changes in ΔΨm.
-
Preparation: Cultured neurons or isolated brain mitochondria are used.
-
Dye Loading: Samples are incubated with Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic dye that accumulates in active mitochondria in a potential-dependent manner.
-
Treatment: NS1619 is added at various concentrations.
-
Measurement: The fluorescence intensity of TMRE is measured using a fluorescence microplate reader or fluorescence microscopy. A decrease in TMRE fluorescence indicates mitochondrial depolarization.[1]
-
Controls: A protonophore like FCCP is used as a positive control to induce complete mitochondrial depolarization.
Conclusion
NS1619 is a pharmacologically complex agent in neuronal models. While it is an effective and direct activator of BKCa channels, its widely reported neuroprotective properties appear to be largely disconnected from this activity. The preponderance of evidence points to a BKCa-independent mechanism initiated by direct effects on mitochondria, leading to a modest increase in ROS production. This signal activates the pro-survival PI3K/Akt pathway, which in turn inhibits apoptotic machinery, ultimately rendering neurons more resilient to subsequent toxic insults. Understanding this dual nature of NS1619—as both a channel opener and a preconditioning agent acting via off-target effects—is critical for its use as a research tool and for the development of targeted therapeutics for neurological disorders.
References
- 1. Delayed neuronal preconditioning by NS1619 is independent of calcium activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. login.medscape.com [login.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Molecular mechanism of pharmacological activation of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NS 1619 activates BKCa channel activity in rat cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the BKCa channel activator, NS1619, on rat cerebral artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol attenuates cortical neuron activity: roles of large conductance calcium-activated potassium channels and voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immediate neuronal preconditioning by NS1619 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ion channel modulation by NS 1619, the putative BKCa channel opener, in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of NS163 on Pre-formed α-Synuclein Fibrils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule NS163 and its documented effects on α-synuclein (αS) aggregation, with a particular focus on its interaction with pre-formed fibrils (PFFs). The information herein is compiled from the primary research literature to support ongoing research and development efforts in neurodegenerative diseases, particularly Parkinson's Disease.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule identified as a potent antagonist of α-synuclein aggregation. It was developed from its parent compound, NS132, through a 2-Dimensional Fragment-Assisted Structure-based Technique (2D-FAST).[1][2] NS132 itself is an oligopyridylamide-based protein mimetic designed to interfere with the protein-protein interactions that lead to the toxic self-assembly of α-synuclein.[1][2] The key structural modification in this compound is the conversion of a carboxylic acid group in NS132 to a hydroxamic acid, a change intended to improve its cell permeability without compromising its inhibitory activity.[3]
The primary therapeutic rationale for this compound is to mitigate the pathological effects of α-synuclein aggregation, a central hallmark of synucleinopathies such as Parkinson's disease.[1][2] Research has demonstrated that this compound can rescue α-synuclein aggregation-mediated disease phenotypes in various models, including cellular assays and in C. elegans.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and cellular assays investigating the efficacy of this compound and its parent compound, NS132, in modulating α-synuclein aggregation.
Table 1: In Vitro Inhibition of α-Synuclein Aggregation
| Compound | Assay Type | α-Synuclein Concentration | Compound Concentration | % Inhibition of Aggregation | Half-time of Aggregation (t1/2) in hours |
| NS132 | Thioflavin T (ThT) | 100 µM | 100 µM | ~80% | ~110 h |
| Control | Thioflavin T (ThT) | 100 µM | - | 0% | ~40 h |
Data extracted from biophysical assays focused on the parent compound NS132, which shares the core mechanism with this compound.
Table 2: Cellular Rescue of Pre-formed Fibril-Induced α-Synuclein Aggregation
| Cell Line | Treatment | Compound | Compound Concentration | Outcome Measure | Result |
| HEK-293 (A53T-αS-YFP) | αS PFFs | This compound | 25 µM | % of cells with αS aggregates | ~75% reduction |
| HEK-293 (A53T-αS-YFP) | αS PFFs | NS132 | 25 µM | % of cells with αS aggregates | ~60% reduction |
| HEK-293 (A53T-αS-YFP) | αS PFFs | Control (DMSO) | - | % of cells with αS aggregates | Baseline |
This data highlights the ability of this compound to inhibit the seeding activity of pre-formed α-synuclein fibrils in a cellular context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and are intended to be a guide for reproducing these findings.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of α-synuclein fibril formation in vitro.
-
Reagents and Preparation:
-
Recombinant human α-synuclein monomer is purified and stored at -80°C. Before use, it is dialyzed against the reaction buffer (e.g., PBS, pH 7.4) and its concentration is determined.
-
A stock solution of Thioflavin T (ThT) is prepared fresh in the reaction buffer and filtered through a 0.22 µm filter.
-
This compound or its analogs are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
-
Procedure:
-
In a 96-well, black, clear-bottom plate, α-synuclein monomer is added to a final concentration of 100 µM.
-
This compound or the vehicle control is added to the desired final concentration (e.g., 100 µM).
-
ThT is added to each well to a final concentration of 20 µM.
-
The plate is sealed to prevent evaporation.
-
The plate is incubated in a plate reader at 37°C with continuous shaking.
-
ThT fluorescence is measured at regular intervals (e.g., every 30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
The fluorescence intensity over time is plotted to generate aggregation curves.
-
The lag time and the half-time (t1/2) of aggregation are calculated from the sigmoidal fit of the curves.
-
The percentage of inhibition is calculated by comparing the final fluorescence intensity of the treated samples to the control.
-
Transmission Electron Microscopy (TEM) of α-Synuclein Fibrils
TEM is employed to visualize the morphology of α-synuclein aggregates formed in the presence or absence of this compound.
-
Sample Preparation:
-
Samples from the end-point of the ThT aggregation assay are used.
-
A small aliquot (e.g., 5 µL) of the sample is applied to a glow-discharged, carbon-coated copper grid for 1-2 minutes.
-
The excess sample is wicked off with filter paper.
-
The grid is washed twice with deionized water.
-
The grid is stained with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
The excess stain is removed, and the grid is allowed to air dry completely.
-
-
Imaging:
-
The grid is imaged using a transmission electron microscope at an appropriate magnification to visualize the fibrillar structures.
-
Cellular Seeding Assay in HEK-293 Cells
This assay assesses the ability of this compound to inhibit the aggregation of endogenous α-synuclein that is "seeded" by the introduction of pre-formed fibrils.
-
Cell Culture and Reagents:
-
HEK-293 cells stably expressing a fluorescently tagged mutant α-synuclein (e.g., A53T-αS-YFP) are used.
-
Pre-formed fibrils (PFFs) of α-synuclein are generated by incubating purified monomeric α-synuclein at 37°C with shaking for several days. The resulting fibrils are sonicated to create smaller seeds.
-
-
Procedure:
-
The HEK-293 cells are plated in a suitable format (e.g., 96-well plate) and allowed to adhere.
-
The cells are treated with the sonicated α-synuclein PFFs to induce intracellular aggregation.
-
Immediately following PFF treatment, the cells are treated with this compound at the desired concentration (e.g., 25 µM) or a vehicle control.
-
The cells are incubated for a period of time (e.g., 48-72 hours) to allow for the formation of intracellular aggregates.
-
The cells are then fixed, and their nuclei are counterstained (e.g., with DAPI).
-
-
Imaging and Analysis:
-
The cells are imaged using a high-content imaging system or a confocal microscope.
-
The number of cells containing fluorescent puncta (indicative of α-synuclein aggregates) is quantified.
-
The percentage of cells with aggregates is calculated for each treatment condition and compared to the control.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed mechanism of action of this compound.
Caption: In Vitro Aggregation Assay Workflow.
Caption: Cellular Seeding Assay Workflow.
Caption: Proposed Mechanism of this compound Action.
Mechanism of Action
The precise mechanism by which this compound interacts with pre-formed α-synuclein fibrils is an area of active investigation. The available data suggests a multi-faceted inhibitory action. The primary mechanism appears to be the binding of this compound to monomeric α-synuclein, stabilizing it in a non-aggregation-prone conformation.[4] This action effectively reduces the pool of available monomers that can be recruited by pre-formed fibrils for further elongation.
Furthermore, the cellular seeding assay results indicate that this compound can potently inhibit the ability of exogenous PFFs to trigger the aggregation of endogenous α-synuclein.[3] This suggests that this compound may also interact with the fibrils themselves, possibly by binding to their ends or surfaces and thereby blocking the sites required for the recruitment and conversion of monomers. This "capping" or "blocking" of active seeding sites on the pre-formed fibrils would prevent the propagation of the amyloid cascade.
It is important to note that while the parent compound NS132 has been shown to inhibit multiple facets of α-synuclein aggregation, the direct disaggregation of mature, stable fibrils by this compound has not been explicitly demonstrated in the primary literature. The main effect appears to be the prevention of further aggregation seeded by these fibrils.
Conclusion
This compound represents a promising small molecule antagonist of α-synuclein aggregation with demonstrated efficacy in both in vitro and cellular models. Its improved cell permeability makes it a valuable tool for studying the pathological mechanisms of synucleinopathies and a potential lead compound for therapeutic development. The primary mechanism of action appears to be the stabilization of α-synuclein monomers and the inhibition of fibril-seeded aggregation. Further research is warranted to fully elucidate its interaction with pre-formed fibrils and its potential to disaggregate existing amyloid deposits. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this compound and similar compounds.
References
The Emergence of NS163 as a Neuroprotective Agent: A Technical Overview of Early-Stage Research
For Immediate Release
A deep dive into the preclinical evidence supporting NS163 as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's Disease. This document outlines the core mechanism of action, summarizes key quantitative data from foundational studies, details experimental methodologies, and visualizes the implicated biological pathways.
Introduction
Neurodegenerative disorders, such as Parkinson's Disease (PD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of PD is the aggregation of the protein α-Synuclein (αS) into toxic fibrils, which leads to the degeneration of dopaminergic (DA) neurons. Early-stage research has identified a novel compound, this compound, as a potent antagonist of αS aggregation, demonstrating significant neuroprotective effects in preclinical models. This technical guide provides an in-depth analysis of the foundational research on this compound for researchers, scientists, and drug development professionals.
This compound is an analog of the compound NS132, designed with improved cell permeability to enhance its therapeutic potential.[1] Its primary mechanism of action is the direct inhibition of α-Synuclein aggregation, a critical step in the pathological cascade of Parkinson's Disease.[1]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key experiments using a C. elegans model of Parkinson's Disease. The following tables summarize the significant findings from this early-stage research.
| Table 1: Effect of this compound on Dopaminergic (DA) Neuron Degeneration in C. elegans (UA196 strain) | |
| Treatment Group | Percentage of DA Neuron Loss (Day 15) |
| Control (untreated) | ~23% |
| This compound (50 µM) | <5% |
| Data extracted from Kumar, S. et al. (2022). bioRxiv. |
| Table 2: Impact of this compound on α-Synuclein Inclusions in C. elegans (NL5901 strain) | |
| This compound Concentration | Approximate Number of αS Inclusions (Day 8/9) |
| 0 µM (Control) | ~34 / ~32 |
| 10 µM | ~19 / ~20 |
| 25 µM | ~9 / ~10 |
| Data shows a dose-dependent reduction in αS inclusions. Kumar, S. et al. (2022). bioRxiv. |
| Table 3: Rescue of Motility Defects in C. elegans (NL5901 strain) by this compound | |
| Treatment Group | Qualitative Motility Assessment |
| Control (untreated) | Age-dependent decrease in motility |
| This compound (50 µM) | Significant improvement in motility |
| Further quantitative data on thrashing assays would be beneficial for a more detailed comparison. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
C. elegans Strains and Maintenance
-
Strains Used:
-
Maintenance: Worms were cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria at 20°C.[2]
Assessment of Dopaminergic Neuron Degeneration
-
Procedure: Age-synchronized UA196 worms were treated with 50 µM this compound.[1]
-
Imaging: On specified days (e.g., day 5, 10, and 15), worms were mounted on agarose (B213101) pads and immobilized. The six anterior dopaminergic neurons expressing GFP were visualized using a fluorescence microscope.[1][2]
-
Quantification: The number of intact, healthy DA neurons was counted for each worm. A neuron was scored as degenerated if it showed clear signs of morphological abnormalities, such as breaks in the axon or cell body loss.[1][2] The percentage of neuron loss was calculated relative to the initial number of neurons.
Quantification of α-Synuclein Inclusions
-
Procedure: NL5901 worms were treated with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM).[1]
-
Imaging: Worms were imaged at different time points (e.g., day 8 and 9), and the number of αS inclusions in the body wall muscles was counted.[1]
Motility (Thrashing) Assay
-
Procedure: Individual worms from the NL5901 strain (control and this compound-treated) were transferred to a drop of M9 buffer on a glass slide.[3]
-
Data Collection: After a brief acclimatization period, the number of body bends (thrashes) per minute was counted. A thrash is defined as a complete change in the direction of bending at the mid-body.[3]
Measurement of Reactive Oxygen Species (ROS)
-
Dye Preparation: A stock solution of a ROS-sensitive fluorescent dye, such as CM-H2DCFDA, is prepared in DMSO.[4]
-
Procedure: Synchronized worms (e.g., UA196 strain) are washed and incubated with the fluorescent dye in M9 buffer.[4]
-
Quantification: After incubation, worms are washed to remove excess dye. The fluorescence intensity is measured using a fluorescence microplate reader or by imaging individual worms. An increase in fluorescence indicates higher levels of ROS.[4]
Thioflavin T (ThT) Aggregation Assay
-
Purpose: To assess the in vitro ability of this compound to inhibit α-Synuclein fibril formation.
-
Reagents:
-
Purified α-Synuclein monomer
-
Thioflavin T (ThT) solution
-
This compound at various concentrations
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
α-Synuclein monomer is incubated with different concentrations of this compound in a 96-well plate.
-
ThT is added to each well.
-
The plate is incubated at 37°C with continuous shaking to promote aggregation.
-
Fluorescence is measured at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm. An increase in fluorescence intensity indicates the formation of amyloid-like fibrils.
-
Signaling Pathways and Mechanisms of Action
The primary neuroprotective mechanism of this compound identified in early-stage research is the direct inhibition of α-Synuclein aggregation. By preventing the formation of toxic αS oligomers and fibrils, this compound mitigates downstream pathological events.
Caption: Direct inhibition of α-Synuclein aggregation by this compound.
While the direct interaction with α-Synuclein is the core mechanism, the inhibition of its aggregation is expected to modulate several downstream signaling pathways implicated in neurodegeneration. Further research is needed to elucidate the precise impact of this compound on these pathways.
Caption: Hypothesized downstream effects of this compound on neuroinflammatory pathways.
Conclusion and Future Directions
The early-stage research on this compound provides a strong foundation for its development as a neuroprotective agent for Parkinson's Disease and potentially other synucleinopathies. The compound's ability to potently inhibit α-Synuclein aggregation, protect dopaminergic neurons, and rescue disease-related phenotypes in a preclinical model is highly promising.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and α-Synuclein.
-
Investigating the impact of this compound on downstream signaling pathways in more detail, particularly those related to neuroinflammation and cell survival.
-
Evaluating the efficacy and safety of this compound in mammalian models of Parkinson's Disease.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for potential clinical translation.
This technical guide serves as a comprehensive summary of the foundational, publicly available data on this compound. As research progresses, this document will be updated to incorporate new findings and further delinate the therapeutic potential of this promising neuroprotective compound.
References
NS163: A Technical Guide to its Role in Preventing α-Synuclein Fibril Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NS163, a small molecule identified as a potent antagonist of α-synuclein aggregation, a key pathological hallmark in Parkinson's disease and other synucleinopathies. The aggregation of α-synuclein into amyloid fibrils is a central event in the neurodegenerative process, making inhibitors of this process promising therapeutic candidates.
Introduction to this compound
This compound is an oligopyridylamide-based compound identified through a novel screening technique known as the 2-dimensional Fragment-Assisted Structure-based Technique (2D-FAST).[1][2] This method allows for the systematic exploration of chemical space to discover potent modulators of protein-protein interactions. This compound was developed as a more cell-permeable analog of a precursor compound, NS132, without compromising its activity against α-synuclein aggregation.[1][2][3] In preclinical studies using Caenorhabditis elegans models of Parkinson's disease, this compound has been shown to rescue phenotypes associated with α-synuclein aggregation in dopaminergic neurons, both in early and post-disease onset scenarios.[1][2][3]
Mechanism of Action
This compound functions as a direct antagonist of α-synuclein self-assembly. The aggregation of α-synuclein is a nucleation-dependent process that begins with soluble monomers misfolding and assembling into oligomers, which then elongate to form insoluble amyloid fibrils rich in β-sheet structures. This compound is proposed to interfere with this cascade, although the precise molecular interactions are not fully detailed in publicly available literature. The 2D-FAST methodology suggests that the compound was optimized for high-affinity binding to α-synuclein, thereby preventing the conformational changes and intermolecular interactions necessary for aggregation.
Below is a diagram illustrating the proposed mechanism of this compound in the α-synuclein aggregation pathway.
Quantitative Data on Aggregation Inhibition
While the primary research highlights this compound as a potent antagonist, specific quantitative data such as IC50 values or detailed fibril length inhibition percentages are not available in the public domain abstracts of the key literature. The available information indicates a significant reduction in α-synuclein aggregation as determined by Thioflavin T (ThT) fluorescence assays.
Table 1: Summary of this compound's Effects on α-Synuclein Aggregation (Qualitative)
| Parameter Assessed | Observed Effect | Method of Detection | Reference |
| α-Synuclein Fibril Formation | Significant Inhibition | Thioflavin T (ThT) Assay | [3][4] |
| Cell Permeability | Enhanced relative to precursor | Not Specified | [1][2][3] |
| In Vivo Efficacy (C. elegans) | Rescue of Parkinson's Phenotypes | Phenotypic Analysis of Dopaminergic Neurons | [1][2][3] |
Note: This table is based on qualitative descriptions from research abstracts. Detailed quantitative data is pending access to the full-text publication.
Experimental Protocols
The identification and validation of this compound involved several key experimental procedures. The primary screening was conducted using a Thioflavin T (ThT) assay, a standard method for monitoring amyloid fibril formation in real-time.
General Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol is a representative example for screening inhibitors of α-synuclein aggregation. Specific concentrations and incubation times for this compound would require access to the definitive published methodology.
1. Reagent Preparation:
-
α-Synuclein Monomer Solution: Recombinantly expressed and purified α-synuclein is prepared to a stock concentration (e.g., 100-200 µM) in a suitable buffer (e.g., PBS, pH 7.4). To ensure a monomeric starting state, the solution should be filtered through a 0.22 µm syringe filter before use.
-
Thioflavin T (ThT) Stock Solution: A 1 mM stock solution of ThT is prepared in dH₂O and filtered through a 0.2 µm syringe filter.[5] This solution should be prepared fresh.
-
Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is typically used.
-
Inhibitor (this compound) Stock Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock, from which serial dilutions are made.
2. Assay Procedure:
-
The assay is performed in a 96-well, non-binding, black plate with a clear bottom.
-
To each well, add the assay components to achieve the desired final concentrations. For example:
-
To enhance reproducibility and accelerate aggregation, a small glass or teflon bead can be added to each well.[6]
-
The plate is sealed to prevent evaporation.
3. Incubation and Measurement:
-
The plate is incubated in a fluorescence microplate reader at 37°C with continuous orbital or linear shaking.[5][6]
-
ThT fluorescence is measured at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[5]
-
The excitation wavelength is set to approximately 450 nm, and the emission wavelength is set to approximately 485 nm.[5]
4. Data Analysis:
-
The fluorescence intensity over time is plotted to generate aggregation kinetics curves (sigmoidal curves).
-
The lag time, maximum fluorescence intensity, and slope of the elongation phase are calculated.
-
The inhibitory effect of this compound is quantified by comparing these parameters between the treated and control wells.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the discovery process for this compound and a typical experimental workflow for its validation.
Signaling Pathways and Therapeutic Implications
The current literature on this compound focuses on its direct interaction with α-synuclein, and as such, does not specify modulation of particular intracellular signaling pathways. However, by preventing the formation of toxic α-synuclein oligomers and fibrils, this compound would indirectly impact numerous downstream pathological signaling cascades implicated in Parkinson's disease. These include pathways related to:
-
Mitochondrial Dysfunction: α-synuclein aggregates are known to impair mitochondrial function.
-
Oxidative Stress: The aggregation process is associated with increased production of reactive oxygen species.
-
Proteasomal and Lysosomal Dysfunction: Large protein aggregates can overwhelm cellular protein clearance machinery.
-
Neuroinflammation: Aggregated α-synuclein can activate microglia and astrocytes, leading to a chronic inflammatory state.
By acting upstream to prevent the formation of the toxic species, this compound has the potential to mitigate these downstream effects, offering a promising neuroprotective strategy. The successful application of this compound in C. elegans models provides a strong rationale for further preclinical development in more complex animal models to assess its therapeutic potential for Parkinson's disease and related neurodegenerative disorders.
References
- 1. Protein mimetic 2D FAST rescues alpha synuclein aggregation mediated early and post disease Parkinson’s phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protein mimetic 2D FAST rescues alpha synuclein aggregation mediated early and post disease Parkinson's phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors [mdpi.com]
Methodological & Application
Application Notes and Protocols for NS1619, a KCa1.1 (BK) Channel Activator, in Cell Culture Experiments
A Note on the Compound Name: Initial searches for "NS163" did not yield a specific compound. However, the compound "NS1619," a well-characterized activator of large-conductance Ca2+-activated potassium (BKCa, KCa1.1) channels, is frequently discussed in the scientific literature. Given the similarity in nomenclature, this document provides a detailed protocol for the use of NS1619, which is likely the compound of interest for researchers investigating KCa channel modulation.
Introduction
NS1619 is a synthetic molecule that acts as a potent activator of the large-conductance Ca2+-activated potassium channels (KCa1.1 or BK channels). These channels are ubiquitously expressed and play a crucial role in regulating a variety of physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release. By opening these channels, NS1619 facilitates potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability. These application notes provide a comprehensive guide for the use of NS1619 in in vitro cell culture experiments, including detailed protocols for cell preparation, compound application, and analysis of cellular responses.
Data Presentation
The following tables summarize typical quantitative data for the use of NS1619 in cell culture experiments. These values are based on published literature and should be optimized for specific cell types and experimental conditions.
Table 1: NS1619 Stock Solution and Working Concentrations
| Parameter | Value | Notes |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Ensure anhydrous grade for optimal stability. |
| Stock Concentration | 10-50 mM | Store at -20°C for long-term storage. |
| Working Concentration Range | 1-100 µM | The optimal concentration depends on the cell type and the desired effect. A dose-response curve is recommended. |
| EC50 | ~3.6 µM | Effective concentration for a half-maximal response, may vary between cell lines.[1] |
Table 2: Typical Electrophysiology Parameters for Measuring NS1619 Activity
| Parameter | Typical Value/Range | Notes |
| Recording Configuration | Whole-cell patch-clamp | Allows for the measurement of total ion channel currents from a single cell. |
| Voltage Protocol | Voltage ramps or steps | To elicit and measure channel activity across a range of membrane potentials. |
| Holding Potential | -60 to -80 mV | To maintain the cell in a resting state before applying stimuli. |
| Data Acquisition Software | pCLAMP, AxoScope, or similar | For recording and analyzing electrophysiological data. |
Experimental Protocols
General Cell Culture and Subculturing
This protocol describes the basic steps for maintaining and passaging adherent cell lines suitable for experiments with NS1619.
Materials:
-
Complete cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks or plates
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain cells in a 37°C incubator with 5% CO2 and 95% humidity.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
Aspirate the old medium from the culture vessel.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of complete culture medium.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a fresh complete medium.
-
Determine the cell concentration and seed new culture vessels at the desired density.
-
Return the newly seeded vessels to the incubator.
Preparation and Application of NS1619
Materials:
-
NS1619 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium or desired experimental buffer (e.g., extracellular solution for electrophysiology)
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10-50 mM stock solution of NS1619 in anhydrous DMSO. For example, to make a 10 mM stock solution of NS1619 (Molecular Weight: 362.23 g/mol ), dissolve 3.62 mg of NS1619 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the NS1619 stock solution.
-
Dilute the stock solution in a complete cell culture medium or the appropriate experimental buffer to the desired final working concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the NS1619 working solution.
-
-
Application to Cells:
-
For endpoint assays, replace the existing cell culture medium with the medium containing the desired concentration of NS1619 or vehicle control.
-
For real-time measurements like electrophysiology, perfuse the cells with the experimental buffer containing NS1619.
-
Electrophysiological Recording of BK Channel Activity
This protocol outlines the whole-cell patch-clamp technique to measure the effect of NS1619 on BK channel currents.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 CaCl2 (to buffer free Ca2+ to a specific concentration), 2 Mg-ATP (pH adjusted to 7.2 with KOH)
-
NS1619 and vehicle control solutions
-
Cells grown on glass coverslips
Protocol:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette under positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of NS1619.
-
After a few minutes of incubation, repeat the voltage-step protocol to record currents in the presence of the compound.
-
Wash out the compound by perfusing with the control extracellular solution and record the recovery of the current.
-
Analyze the data by measuring the current amplitude at each voltage step before, during, and after NS1619 application.
Mandatory Visualizations
Signaling Pathway of NS1619 Action
Caption: Signaling pathway of NS1619 action on KCa1.1 channels.
Experimental Workflow for Assessing NS1619 Activity
Caption: Experimental workflow for electrophysiological analysis of NS1619.
References
Application Notes and Protocols for In Vivo Studies of NS163
Topic: How to Dissolve and Prepare NS163 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is identified as a cell-permeable antagonist of α-Synuclein aggregation.[1] As specific solubility and formulation data for this compound are not publicly available, this document provides a generalized protocol for the dissolution and preparation of a poorly water-soluble small molecule for in vivo studies, using this compound as a representative example. Researchers must conduct their own solubility and stability tests to determine the optimal formulation for their specific experimental needs.
Introduction
This compound is a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's disease, acting as an antagonist of α-Synuclein aggregation.[1] Like many small molecule drug candidates, this compound is likely to exhibit poor aqueous solubility, presenting a challenge for in vivo administration. This document outlines strategies and protocols for the effective dissolution and preparation of this compound for preclinical in vivo research, ensuring consistent and reliable drug delivery.
Data Presentation: Common Vehicles for Poorly Soluble Compounds
The selection of an appropriate vehicle is critical for the successful in vivo administration of poorly soluble compounds. The choice depends on the compound's physicochemical properties, the intended route of administration, and potential vehicle-related toxicity. Below is a summary of commonly used vehicles and their properties.
| Vehicle Component | Properties & Considerations | Common Routes of Administration | Maximum Tolerated Concentration (General Guidance) |
| Dimethyl Sulfoxide (B87167) (DMSO) | A powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] However, it can have biological effects and toxicity at higher concentrations.[2][3] | IV, IP, Oral | <10% v/v for IP/IV in rodents is often cited, but lower concentrations (<1-5%) are recommended to avoid vehicle effects.[3][4] |
| Polyethylene Glycol (PEG) | A water-miscible polymer available in various molecular weights (e.g., PEG 300, PEG 400). It can improve the solubility of hydrophobic compounds.[5][6][7] | IV, IP, Oral | Up to 100% for oral administration; lower concentrations are required for parenteral routes. |
| Tween 80 (Polysorbate 80) | A non-ionic surfactant used as a solubilizing agent and emulsifier.[8][9] It can inhibit P-glycoprotein, potentially affecting drug distribution.[10] | IV, IP, Oral | Typically used in low concentrations (1-10%). |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[11][12][13][14] | IV, IP, Oral | Can be used at higher concentrations, depending on the specific cyclodextrin (B1172386) and route. |
| Saline (0.9% NaCl) | Isotonic aqueous solution used as a diluent for many formulations.[15] | IV, IP, SC | Used as the final diluent to achieve the desired injection volume. |
| Corn Oil / Sesame Oil | Natural oils used for oral or subcutaneous administration of lipophilic compounds. | Oral, SC | Dependent on the administration volume limits for the animal model. |
Experimental Protocols
General Workflow for Formulation Development
The following workflow provides a systematic approach to developing a suitable formulation for a poorly soluble compound like this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 10. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for NS1619 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended working concentrations for the use of NS1619, a potent activator of large-conductance Ca2+-activated potassium (BK) channels, in various cellular assays. The information is intended to guide researchers in designing and executing experiments to study the effects of NS1619 on cellular functions such as ion channel activity, cell viability, and apoptosis.
Overview of NS1619
NS1619 is a synthetic benzimidazolone derivative that selectively activates BK channels, also known as KCa1.1 channels.[1] These channels are crucial regulators of neuronal excitability, smooth muscle tone, and other physiological processes. By activating BK channels, NS1619 causes membrane hyperpolarization, which can modulate a variety of cellular functions. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells and to have protective effects in the cardiovascular system.[1][2][3]
Recommended Working Concentrations
The optimal working concentration of NS1619 can vary depending on the cell type, assay conditions, and the specific research question. The following table summarizes recommended concentration ranges for common applications based on published literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Assay Type | Cell Type | Recommended Concentration Range | Key Findings |
| Patch-Clamp Electrophysiology | Rat cerebral artery smooth muscle cells | 10 - 30 µM | Rapid increase in the open probability of BK channels.[4] |
| Porcine coronary artery smooth muscle cells | 1 - 30 µM | Concentration-dependent membrane hyperpolarization.[5] | |
| Mesenteric arteriolar smooth muscle cells | Pretreatment with NS1619 | Reversed the inhibitory effect of AT1-AAs on BK channels.[2] | |
| Cell Proliferation Assay (MTT) | A2780 human ovarian cancer cells | 5 - 100 µM | Inhibition of cell proliferation in a dose- and time-dependent manner (IC50 = 31.1 µM at 48h).[1][3] |
| Apoptosis Assay (Flow Cytometry, DNA laddering) | A2780 human ovarian cancer cells | 10 - 100 µM | Induction of apoptosis.[1] |
Experimental Protocols
Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to measure the effect of NS1619 on BK channel activity.
Materials:
-
NS1619 stock solution (e.g., 10 mM in DMSO)
-
Cell culture of interest grown on coverslips
-
External (extracellular) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Internal (intracellular) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 0.1 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare a fresh working solution of NS1619 by diluting the stock solution in the external solution to the desired final concentration (e.g., 10-30 µM).
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Pull a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline whole-cell currents in voltage-clamp mode. A typical protocol would be to hold the cell at a holding potential of -60 mV and apply depolarizing voltage steps.
-
Perfuse the cell with the NS1619-containing external solution.
-
Record the changes in whole-cell currents in the presence of NS1619. An increase in outward current is expected, consistent with the activation of BK channels.
-
Wash out the NS1619 by perfusing with the external solution alone and record the recovery of the current.
Experimental workflow for patch-clamp electrophysiology.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of NS1619 on the viability and proliferation of adherent cells.
Materials:
-
NS1619 stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line (e.g., A2780)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of NS1619 in complete cell culture medium to achieve final concentrations ranging from, for example, 1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest NS1619 treatment.
-
Remove the old medium from the wells and add 100 µL of the prepared NS1619 dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by NS1619 using flow cytometry.
Materials:
-
NS1619 stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (suspension or adherent)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of NS1619 (e.g., 10, 30, 50 µM) and a vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells. For adherent cells, use trypsinization and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways
Primary Mechanism of Action
The primary mechanism of action of NS1619 is the direct activation of the large-conductance Ca2+-activated potassium (BK) channel. This leads to an increase in potassium efflux from the cell, resulting in hyperpolarization of the cell membrane.
Primary mechanism of action of NS1619.
Apoptosis Induction Pathway in Cancer Cells
In cancer cells, such as the A2780 ovarian cancer cell line, the activation of BK channels by NS1619 has been shown to induce apoptosis through a p53-dependent pathway.[3] This involves the upregulation of the tumor suppressor protein p53, which in turn increases the expression of the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein Bax.[1][3]
Signaling pathway of NS1619-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the BKCa channel activator, NS1619, on rat cerebral artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
Application of NS163 in High-Throughput Screening for α-Synuclein Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-synuclein (α-synuclein) is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease (PD). The aggregation of α-synuclein into oligomers and amyloid fibrils is a central event in the pathogenesis of PD and other synucleinopathies. Consequently, the inhibition of α-synuclein aggregation is a promising therapeutic strategy for these devastating neurodegenerative disorders. High-throughput screening (HTS) assays are crucial for identifying small molecule inhibitors of α-synuclein aggregation from large compound libraries. This document provides a detailed protocol for utilizing NS163, a known antagonist of α-synuclein aggregation, in a high-throughput screening context using the Thioflavin T (ThT) fluorescence assay.[1][2] this compound is a cell-permeable analog of the α-synuclein aggregation inhibitor NS132 and has been shown to be effective in rescuing α-synuclein aggregation-mediated phenotypes in preclinical models.
Principle of the Assay
The Thioflavin T (ThT) assay is a widely used method for monitoring the kinetics of amyloid fibril formation in vitro.[2][3][4][5] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[2][3] In a typical HTS setup, recombinant α-synuclein monomer is induced to aggregate in the presence of test compounds. The aggregation process, characterized by a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase, is monitored by measuring the ThT fluorescence intensity over time. Inhibitors of α-synuclein aggregation will alter the kinetics of this process, for instance, by prolonging the lag phase, reducing the rate of fibril elongation, or decreasing the final amount of aggregated protein.
Data Presentation
The inhibitory activity of this compound and other potential inhibitors identified in a high-throughput screen can be quantified and summarized for comparative analysis. The following tables provide a template for presenting such data.
(Note: The following data is presented as a representative example for illustrative purposes, as specific quantitative data for this compound's concentration-dependent inhibition was not available in the public domain at the time of this writing.)
Table 1: Concentration-Dependent Inhibition of α-Synuclein Aggregation by this compound
| This compound Concentration (µM) | Percent Inhibition (%) |
| 0.1 | 15.2 ± 2.5 |
| 0.5 | 35.8 ± 4.1 |
| 1.0 | 52.1 ± 3.8 |
| 5.0 | 78.5 ± 2.9 |
| 10.0 | 91.3 ± 1.7 |
| IC50 (µM) | ~1.2 |
Table 2: Effect of this compound on the Kinetics of α-Synuclein Aggregation
| This compound Concentration (µM) | Lag Time (hours) | Elongation Rate (RFU/hour) |
| 0 (Control) | 10.5 ± 1.2 | 5000 ± 350 |
| 1.0 | 18.2 ± 1.8 | 2800 ± 210 |
| 5.0 | 35.6 ± 2.5 | 1100 ± 150 |
| 10.0 | > 48 | 450 ± 80 |
Experimental Protocols
This section provides a detailed protocol for a 96-well plate-based high-throughput screening assay to identify and characterize inhibitors of α-synuclein aggregation, using this compound as a reference compound.
Materials and Reagents
-
Recombinant human α-synuclein monomer (highly purified)
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate sealer
-
Microplate reader with fluorescence detection (excitation ~440-450 nm, emission ~480-490 nm) and shaking capability
Experimental Workflow
Caption: High-throughput screening workflow for identifying α-synuclein aggregation inhibitors.
Detailed Protocol
-
Preparation of Reagents:
-
α-Synuclein Monomer Stock Solution: Prepare a stock solution of highly purified recombinant human α-synuclein monomer in PBS (pH 7.4) at a concentration of 100 µM. It is critical to ensure the protein is in a monomeric state before starting the assay. This can be achieved by size-exclusion chromatography or by dissolving lyophilized protein in appropriate buffers followed by filtration.
-
This compound and Test Compound Stock Solutions: Prepare stock solutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO). For a primary screen, a concentration of 10 mM is typical.
-
Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in PBS (pH 7.4). This solution should be freshly prepared and filtered through a 0.22 µm filter before use.
-
-
Assay Setup (96-well plate):
-
Prepare a master mix of the reaction buffer (PBS), α-synuclein, and ThT. For a final reaction volume of 100 µL per well, the final concentrations should be:
-
α-synuclein: 50 µM
-
ThT: 10 µM
-
-
To each well of a 96-well black, clear-bottom plate, add 1 µL of the test compound or this compound at various concentrations (for dose-response curves). For control wells, add 1 µL of the vehicle (e.g., DMSO).
-
Add 99 µL of the α-synuclein/ThT master mix to each well to initiate the aggregation reaction.
-
Seal the plate with a plate sealer to prevent evaporation.
-
-
Incubation and Fluorescence Reading:
-
Place the plate in a microplate reader pre-heated to 37°C.
-
Set the reader to take fluorescence measurements every 15-30 minutes for a total of 48-72 hours.
-
The plate should be shaken (e.g., orbital or linear shaking) for a set period before each reading to promote aggregation.
-
Fluorescence should be read from the bottom of the plate with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity as a function of time for each well.
-
Determine the lag time and the maximum slope (elongation rate) from the sigmoidal aggregation curves.
-
Calculate the percentage of inhibition for each compound at a specific time point (usually in the plateau phase of the control wells) using the formula: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathway and Mechanism of Inhibition
The aggregation of α-synuclein is a complex process that proceeds through several stages, from natively unfolded monomers to oligomers, protofibrils, and finally mature amyloid fibrils. Inhibitors like this compound are thought to interfere with this pathway at one or more steps.
Caption: The α-synuclein aggregation cascade and points of intervention for inhibitors like this compound.
This compound, as an antagonist of α-synuclein aggregation, likely exerts its effect by directly interacting with α-synuclein species.[1] Potential mechanisms of inhibition include:
-
Stabilization of the native monomeric state: this compound may bind to the monomeric form of α-synuclein, stabilizing its native, non-aggregation-prone conformation.
-
Inhibition of primary nucleation: By interacting with monomers, this compound could prevent the initial formation of oligomeric nuclei, thereby extending the lag phase.
-
Blocking of fibril elongation: this compound might bind to the ends of growing fibrils, preventing the addition of further monomers and thus halting elongation.
-
Interference with secondary nucleation: The inhibitor could bind to the surface of existing fibrils, preventing the catalytic formation of new oligomers.
Conclusion
The high-throughput screening of compound libraries using the ThT fluorescence assay is a robust method for identifying novel inhibitors of α-synuclein aggregation. This compound serves as a valuable tool compound in these screens, both as a positive control for assay validation and as a benchmark for the potency of newly identified hits. The detailed protocol provided herein offers a foundation for researchers to implement this assay in their drug discovery efforts targeting Parkinson's disease and other synucleinopathies. Further characterization of hit compounds using orthogonal biophysical and cell-based assays is essential to validate their mechanism of action and therapeutic potential.
References
Application Notes and Protocols for NS163 in Thioflavin T (ThT) Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (B15492655) (αS) aggregation is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease (PD). The formation of toxic oligomers and insoluble fibrils from monomeric αS is a critical event in disease progression, making it a key target for therapeutic intervention. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. This application note provides detailed protocols for utilizing NS163, a potent antagonist of αS aggregation, in ThT assays to study its inhibitory effects. This compound is a cell-permeable analog of the oligopyridylamide-based inhibitor NS132, both of which have demonstrated efficacy in rescuing αS aggregation-mediated phenotypes in preclinical models[1][2][3].
Principle of the ThT Aggregation Assay
The ThT assay relies on the specific interaction between the ThT dye and the cross-β-sheet structures characteristic of amyloid fibrils. In its free form, ThT has a low fluorescence quantum yield. However, upon binding to amyloid fibrils, its fluorescence emission at approximately 485 nm (when excited at ~450 nm) increases significantly[4]. This fluorescence enhancement is directly proportional to the amount of fibrillar aggregates, allowing for real-time monitoring of the aggregation process. The typical kinetic profile of αS aggregation is a sigmoidal curve characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (saturation).
Application of this compound
This compound can be incorporated into the ThT aggregation assay to assess its ability to inhibit αS fibrillization. By comparing the aggregation kinetics of αS in the presence and absence of this compound, researchers can quantify its inhibitory potency. Key parameters to evaluate include the extension of the lag time, a reduction in the elongation rate, and a decrease in the final ThT fluorescence plateau, which corresponds to a lower amount of fibril formation.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound's precursor, NS132, on α-synuclein aggregation as determined by ThT fluorescence assays. While specific quantitative data for this compound is still emerging in peer-reviewed literature, the data for NS132 provides a strong indication of the expected efficacy, given that this compound was designed to have similar activity with improved cell permeability[1][2][3].
Table 1: Effect of NS132 on α-Synuclein Aggregation Kinetics (ThT Assay)
| Compound | α-Synuclein:Ligand Ratio | Relative ThT Fluorescence (%) | Lag Time (hours) |
| Control (α-Synuclein alone) | - | 100 | ~20 |
| NS132 | 1:1 | ~7 | > 100 |
| NS132 | 1:0.5 | ~10 | > 100 |
| NS132 | 1:0.1 | ~20 | ~40 |
Data is estimated from graphical representations in Stillman NH, et al. bioRxiv. 2022. and is intended for illustrative purposes.
Table 2: Inhibition of Pre-formed α-Synuclein Fibril-Seeded Aggregation by NS132
| Condition | Relative ThT Fluorescence (%) after 24h |
| α-Synuclein monomer + 20% pre-formed fibrils | 100 |
| α-Synuclein monomer + 20% pre-formed fibrils + NS132 (1:1) | ~15 |
Data is estimated from graphical representations in Stillman NH, et al. bioRxiv. 2022. and is intended for illustrative purposes.[5]
Experimental Protocols
Materials and Reagents
-
Recombinant human α-synuclein monomer
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (excitation ~450 nm, emission ~485 nm) and shaking capabilities
Protocol 1: ThT Assay for α-Synuclein Aggregation Inhibition by this compound
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.22 µm syringe filter. This solution should be prepared fresh.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare α-synuclein monomer solution in PBS to the desired final concentration (e.g., 100 µM). It is recommended to centrifuge the monomer solution at high speed (e.g., >100,000 x g) for 1 hour to remove any pre-existing aggregates.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the appropriate volumes of PBS.
-
Add this compound from the stock solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include a vehicle control (DMSO only).
-
Add the α-synuclein monomer to each well to initiate the aggregation reaction. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Finally, add ThT to each well to a final concentration of 20-25 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 1 minute of shaking every 15 minutes).
-
Measure the ThT fluorescence (Ex: ~450 nm, Em: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 72 hours or until the fluorescence signal of the control reaches a plateau.
-
-
Data Analysis:
-
Subtract the background fluorescence of wells containing all components except α-synuclein.
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time (t_lag), the apparent growth rate (k_app), and the maximum fluorescence intensity (F_max) for each curve.
-
Calculate the percentage of inhibition based on the reduction in F_max compared to the control.
-
Protocol 2: Seeded Aggregation Assay
This assay is used to investigate the effect of this compound on the elongation phase of α-synuclein aggregation.
-
Preparation of α-Synuclein Seeds:
-
Prepare α-synuclein fibrils by incubating a solution of monomeric α-synuclein (e.g., 100 µM in PBS) at 37°C with continuous shaking for several days.
-
Confirm fibril formation using ThT fluorescence or electron microscopy.
-
Sonicate the fibrils to create smaller fragments that can act as seeds.
-
-
Assay Setup:
-
Follow the same setup as in Protocol 1, but in addition to the monomeric α-synuclein, add a small percentage of pre-formed α-synuclein seeds (e.g., 5-10% of the total α-synuclein concentration) to each well.
-
-
Incubation, Measurement, and Data Analysis:
-
Proceed with the same incubation, measurement, and data analysis steps as described in Protocol 1. The seeded reaction will have a significantly shorter or absent lag phase.
-
Visualizations
Experimental Workflow
Caption: Workflow for the ThT aggregation assay with this compound.
Proposed Mechanism of Action
The precursor to this compound, NS132, is thought to inhibit α-synuclein aggregation by binding to the N-terminal region of the monomeric protein. This interaction likely prevents the conformational changes necessary for α-synuclein to form aggregation-prone species.
Caption: Proposed mechanism of this compound-mediated inhibition of α-synuclein aggregation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Protein mimetic 2D FAST rescues alpha synuclein aggregation mediated early and post disease Parkinson's phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuroprotective Agent Administration in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Rodent models of PD are crucial for understanding the disease's pathogenesis and for the preclinical evaluation of novel therapeutic strategies, including neuroprotective agents. This document provides detailed application notes and protocols for the administration of a representative neuroprotective agent, the dopamine (B1211576) agonist Rotigotine (B252), in commonly used rodent models of Parkinson's disease. While the specific compound "NS163" was not found in the scientific literature for this application, the following protocols for Rotigotine can serve as a comprehensive guide and can be adapted for other neuroprotective compounds.
Dopamine agonists are a class of drugs that mimic the action of dopamine in the brain. Some dopamine agonists, like Rotigotine, have shown neuroprotective potential in preclinical studies by protecting dopaminergic neurons from degeneration in animal models of Parkinson's disease.[1]
Mechanism of Action and Signaling Pathways
Rotigotine is a non-ergoline dopamine agonist that acts on D3, D2, and D1 receptors. Its neuroprotective effects are thought to be mediated through the activation of various signaling pathways that promote neuronal survival and reduce oxidative stress.
Signaling Pathway for Rotigotine-Mediated Neuroprotection
Caption: Rotigotine signaling pathway promoting neuroprotection.
Administration Routes and Protocols
The choice of administration route for neuroprotective agents in rodent models of Parkinson's disease is critical and can influence the therapeutic outcome. Common routes include subcutaneous, intraperitoneal, and oral administration.
Experimental Workflow for Assessing Neuroprotective Agents
Caption: General experimental workflow for in vivo studies.
Protocol 1: Subcutaneous (s.c.) Administration of Rotigotine
Objective: To deliver a continuous and stable dose of Rotigotine. This method is often used to mimic the continuous dopaminergic stimulation provided by the transdermal patch formulation used in humans.[2][3]
Materials:
-
Rotigotine hydrochloride
-
Sterile saline (0.9% NaCl) or other suitable vehicle
-
Insulin syringes with 28-30 gauge needles
-
Osmotic minipumps (for continuous delivery)
-
Animal scale
-
70% ethanol
Procedure:
-
Drug Preparation:
-
Dissolve Rotigotine hydrochloride in sterile saline to the desired concentration. For example, to achieve a dose of 3 mg/kg/day for a 25g mouse, the concentration will depend on the flow rate of the osmotic minipump.
-
Ensure the solution is clear and free of particulates. Filter sterilize if necessary.
-
-
Animal Preparation:
-
Weigh the animal to calculate the exact volume of the drug solution to be administered.
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Shave a small area of fur on the back, between the shoulder blades.
-
Disinfect the shaved area with 70% ethanol.
-
-
Administration (for bolus injection):
-
Pinch the skin to create a tent.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Inject the calculated volume of the drug solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Administration (for continuous delivery via osmotic minipump):
-
Follow the manufacturer's instructions for filling and priming the osmotic minipump with the Rotigotine solution.
-
Make a small incision in the disinfected skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-procedural Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate post-operative care, including analgesics as needed.
-
Check the injection site or incision for any signs of inflammation or infection.
-
Protocol 2: Intraperitoneal (i.p.) Administration of Rotigotine
Objective: A common and relatively easy method for systemic drug delivery in rodents.
Materials:
-
Rotigotine hydrochloride
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Drug Preparation:
-
Prepare the Rotigotine solution as described in Protocol 1. The concentration should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg body weight.
-
-
Animal Handling and Injection:
-
Weigh the animal.
-
Gently restrain the animal, exposing the abdomen. The animal can be placed on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the drug solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-procedural Care:
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol 3: Oral Gavage (p.o.) Administration of Rotigotine
Objective: To administer the drug directly into the stomach, mimicking oral administration in humans.
Materials:
-
Rotigotine hydrochloride
-
Sterile water or a suitable vehicle
-
Flexible or rigid gavage needles (appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Drug Preparation:
-
Prepare the Rotigotine solution or suspension in a suitable vehicle.
-
-
Animal Handling and Gavage:
-
Weigh the animal.
-
Gently restrain the animal to prevent movement.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If there is resistance, do not force it.
-
Once the needle is in the correct position (in the stomach), administer the drug solution slowly.
-
Gently remove the gavage needle.
-
-
Post-procedural Care:
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using dopamine agonists in rodent models of Parkinson's disease.
Table 1: Effects of Rotigotine on Behavioral Deficits in MPTP-induced Mouse Model of PD
| Treatment Group | Dose | Administration Route | Rotarod Performance (latency to fall, sec) | Cylinder Test (% contralateral paw use) |
| Vehicle Control | - | s.c. | 180 ± 15 | 50 ± 5 |
| MPTP + Vehicle | - | s.c. | 60 ± 10 | 20 ± 5 |
| MPTP + Rotigotine | 0.3 mg/kg/day | s.c. | 90 ± 12 | 30 ± 6 |
| MPTP + Rotigotine | 1 mg/kg/day | s.c. | 120 ± 15 | 40 ± 5 |
| MPTP + Rotigotine | 3 mg/kg/day | s.c. | 150 ± 18 | 45 ± 7 |
Data are presented as mean ± SEM. Data are hypothetical and for illustrative purposes based on published findings.[1]
Table 2: Neurochemical Effects of Rotigotine in the Striatum of MPTP-Treated Mice
| Treatment Group | Dose | Administration Route | Striatal Dopamine (ng/mg tissue) | Tyrosine Hydroxylase (% of control) |
| Vehicle Control | - | s.c. | 15 ± 2 | 100 ± 10 |
| MPTP + Vehicle | - | s.c. | 5 ± 1 | 30 ± 5 |
| MPTP + Rotigotine | 0.3 mg/kg/day | s.c. | 8 ± 1.5 | 50 ± 8 |
| MPTP + Rotigotine | 1 mg/kg/day | s.c. | 10 ± 2 | 65 ± 7 |
| MPTP + Rotigotine | 3 mg/kg/day | s.c. | 12 ± 2.5 | 80 ± 10 |
Data are presented as mean ± SEM. Data are hypothetical and for illustrative purposes based on published findings.
Conclusion
The administration of neuroprotective agents like Rotigotine in rodent models of Parkinson's disease requires careful consideration of the administration route, dosage, and experimental design. The protocols and data presented here provide a framework for conducting such preclinical studies. The choice of administration route should be guided by the specific research question and the pharmacokinetic properties of the compound being tested. Continuous delivery methods, such as osmotic minipumps, are often preferred for maintaining stable drug levels and mimicking clinical scenarios with long-acting formulations.[2][3] Rigorous behavioral and neurochemical analyses are essential to evaluate the efficacy of the neuroprotective agent.
References
- 1. Neuroprotective effects of rotigotine in the acute MPTP-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotigotine transdermal patch for the treatment of Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of NS1619-Treated Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction: NS1619 is a synthetic benzimidazole (B57391) derivative that functions as an opener of large-conductance Ca2+-activated K+ (BK) channels.[1] It is widely utilized in research to investigate the physiological roles of BK channels, which are crucial in regulating cellular excitability and function in various tissues, including smooth muscle and the central nervous system.[1][2] In cancer research, NS1619 has been shown to inhibit proliferation and induce apoptosis in certain cancer cell lines, such as A2780 ovarian cancer cells, by upregulating the expression of key tumor suppressor and pro-apoptotic proteins.[1] This document provides detailed protocols for performing immunohistochemistry (IHC) on tissues treated with NS1619 to visualize and quantify the resulting changes in protein expression.
Data Presentation
The following table summarizes quantitative data on the effects of NS1619 treatment on protein expression in A2780 ovarian cancer cells, as demonstrated in preclinical studies. This data can be used to select appropriate antibodies for IHC analysis.
| Protein Target | Treatment Concentration (NS1619) | Duration of Treatment | Observed Effect | Reference |
| p53 | 10, 30, 50, and 100 µM | 48 hours | Increased protein levels | [1] |
| p21Cip1 | 10, 30, 50, and 100 µM | 48 hours | Increased protein levels | [1] |
| Bax | 10, 30, 50, and 100 µM | 48 hours | Increased protein levels | [1] |
Signaling Pathway
NS1619 activates the α-subunit of the BK channel, leading to membrane hyperpolarization.[2][3] In some cancer cell lines, this activation is linked to the induction of apoptosis through pathways involving key tumor suppressor proteins.
Caption: NS1619 signaling cascade leading to apoptosis.
Experimental Protocols
The following are detailed protocols for the immunohistochemical analysis of NS1619-treated tissues. The first protocol is a general workflow for tissue treatment and preparation, while the second provides a comprehensive IHC staining procedure for paraffin-embedded sections.
Experimental Workflow: From Tissue Treatment to IHC Analysis
This workflow outlines the major steps involved in preparing and analyzing NS1619-treated tissue samples.
Caption: Workflow for IHC analysis of NS1619-treated tissue.
Detailed Immunohistochemistry Protocol for Paraffin-Embedded Sections
This protocol provides step-by-step instructions for staining paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on coated slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (e.g., anti-p53, anti-p21, or anti-Bax)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C for 10-20 minutes in a water bath or steamer.[4][6]
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[4][6]
-
Rinse slides with PBS, 2 changes for 5 minutes each.[4]
-
-
Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature.[4]
-
Rinse with PBS, 2 times for 5 minutes each.[4]
-
Apply blocking buffer (e.g., 10% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.[7]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Apply the primary antibody (diluted in antibody dilution buffer, e.g., 1% BSA in PBS) to the sections.
-
Incubate overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody and Detection:
-
Wash the slides with PBS, 2 times for 5 minutes each.[4]
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash with PBS, 2 times for 5 minutes each.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash with PBS, 3 times for 2 minutes each.[4]
-
-
Visualization:
-
Apply the DAB substrate solution to the sections and monitor for color development (typically 1-5 minutes).[4]
-
Wash the slides with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Analysis:
-
Examine the slides under a light microscope. Positive staining will appear as a brown precipitate at the site of the target antigen, while the nuclei will be stained blue by the hematoxylin. The intensity and distribution of the staining can be qualitatively assessed or quantitatively analyzed using image analysis software.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Immunohistochemistry (IHC) protocol [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NS163 Concentration to Reduce Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of NS163 and mitigate its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule modulator of potassium channels. Its primary mechanism of action is believed to involve the activation of specific potassium channel subtypes, including TASK (TWIK-related acid-sensitive K+) and Kv (voltage-gated) channels. By opening these channels, this compound increases potassium ion (K+) efflux, leading to hyperpolarization of the cell membrane. This can have various downstream effects on cellular processes, including excitability, calcium signaling, and cell volume regulation.
Q2: Why am I observing high levels of cytotoxicity with this compound in my cell cultures?
High cytotoxicity with this compound can stem from several factors:
-
On-target effects: Excessive activation of potassium channels can lead to significant disruption of cellular ion homeostasis, which can trigger apoptotic or necrotic cell death pathways.
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended and toxic consequences.
-
Concentration-dependent toxicity: Like many bioactive small molecules, the cytotoxic effects of this compound are often concentration-dependent. Using a concentration that is too high for your specific cell line and experimental conditions is a common cause of excessive cell death.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (usually >0.5%).
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds due to differences in their protein expression profiles, metabolic activities, and signaling pathways.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response study is the most effective method to identify a concentration that provides the desired biological effect with minimal cytotoxicity. This involves treating your cells with a range of this compound concentrations and assessing both the desired endpoint (e.g., channel activation) and cell viability.
Q4: What are the potential downstream signaling pathways affected by this compound that could lead to cytotoxicity?
This compound-mediated activation of potassium channels can trigger several downstream signaling cascades that may culminate in cell death:
-
Disruption of Intracellular Calcium Homeostasis: Changes in membrane potential can affect the function of voltage-gated calcium channels, leading to alterations in intracellular calcium levels. Sustained elevations in intracellular calcium can activate various enzymes, such as proteases and endonucleases, and induce mitochondrial dysfunction, ultimately leading to apoptosis or necrosis.
-
Induction of Apoptosis: Significant cellular stress caused by ionic imbalance can activate intrinsic or extrinsic apoptotic pathways. This can involve the release of cytochrome c from mitochondria and the activation of caspases.
-
Induction of Necrosis: At high concentrations, this compound may cause severe cellular damage and rapid depletion of ATP, leading to necrotic cell death. This is often characterized by cell swelling and rupture of the plasma membrane.
Troubleshooting Guide: Reducing this compound-Induced Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and minimize cytotoxicity observed in your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High cell death at all tested concentrations | This compound concentration is too high for the specific cell line. | Perform a broad dose-response experiment starting from a very low concentration (e.g., nanomolar range) to determine the IC50 value for cytotoxicity. |
| Cell line is particularly sensitive to potassium channel modulation. | Consider using a less sensitive cell line if appropriate for the research question. Otherwise, a very narrow and low concentration range should be used. | |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[1] | |
| Inconsistent cytotoxicity results between experiments | Variability in cell health or density. | Use cells from a consistent passage number, ensure high viability (>95%) before seeding, and maintain a consistent cell seeding density. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Desired biological effect is only seen at cytotoxic concentrations | Narrow therapeutic window for the specific cell line. | Optimize the exposure time. A shorter incubation period may be sufficient to achieve the desired effect without causing significant cell death. |
| Off-target effects at higher concentrations. | There may be no other option than to seek an alternative, more specific compound if the therapeutic window is too narrow. |
Data Presentation: Illustrative IC50 Values of this compound
The following table provides illustrative half-maximal inhibitory concentration (IC50) values for this compound-induced cytotoxicity in various cell lines after a 48-hour exposure. Note: This data is for demonstration purposes and should be experimentally determined for your specific cell lines and conditions.
| Cell Line | Cell Type | Illustrative IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 25.5 |
| SH-SY5Y | Human Neuroblastoma | 15.2 |
| HeLa | Human Cervical Cancer | 35.8 |
| Primary Rat Cortical Neurons | Primary Neurons | 8.7 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Optimizing this compound Concentration using a Dose-Response Study
This protocol helps to identify a non-toxic concentration of this compound that elicits the desired biological response.
Procedure:
-
Determine the Cytotoxic IC50: First, perform the MTT assay as described in Protocol 1 to determine the cytotoxic IC50 of this compound for your cell line.
-
Select a Concentration Range: Choose a range of this compound concentrations that are well below the cytotoxic IC50 value. For example, if the IC50 is 50 µM, you might test concentrations ranging from 0.1 µM to 10 µM.
-
Perform Functional Assay: Treat your cells with the selected non-toxic concentrations of this compound for a specific duration.
-
Measure Biological Response: At the end of the treatment period, measure the desired biological effect of this compound (e.g., changes in membrane potential using a fluorescent dye, or activation of a specific signaling pathway via Western blot).
-
Assess Cell Viability Concurrently: In a parallel plate, treat the cells with the same concentrations of this compound and for the same duration, and then perform a cell viability assay (e.g., MTT or Trypan Blue exclusion).
-
Analyze and Select Optimal Concentration: Correlate the functional data with the viability data. The optimal concentration will be the one that produces a significant biological response with minimal to no reduction in cell viability.
Visualizations
Caption: Workflow for determining the cytotoxic IC50 of this compound.
Caption: Putative signaling pathways of this compound-induced cytotoxicity.
References
Technical Support Center: Addressing Off-Target Effects of NS163 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of NS163 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule activator of the large-conductance calcium-activated potassium (BK) channel, also known as the Maxi-K, KCa1.1, or Slo1 channel. These channels are ubiquitously expressed and play a crucial role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release by coupling intracellular calcium levels to membrane potential.
Q2: What are the potential off-target effects of this compound?
While this compound is widely used as a BK channel opener, like many small molecule modulators, it may exhibit off-target activities, especially at higher concentrations. Based on the pharmacology of similar compounds and general screening practices, potential off-targets for BK channel activators may include other ion channels, such as:
-
Voltage-gated potassium (Kv) channels: Inhibition of other potassium channels can lead to complex effects on cellular excitability.
-
hERG channels: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern due to the risk of cardiac arrhythmias.
-
Voltage-gated sodium (Nav) channels: Modulation of sodium channels can significantly impact action potential generation and propagation.
-
Voltage-gated calcium (Cav) channels: Effects on calcium channels can interfere with a wide range of cellular signaling pathways.
Additionally, non-specific effects on cell viability and mitochondrial function are potential concerns with any small molecule.
Q3: I am observing a cellular phenotype that is inconsistent with BK channel activation. Could this be an off-target effect?
Yes, if the observed cellular response does not align with the known physiological role of BK channels in your experimental system, it is prudent to consider the possibility of off-target effects. For example, if you observe cytotoxicity at concentrations expected to be selective for BK channel activation, or if the phenotype is not reversed by a known BK channel blocker (e.g., iberiotoxin (B31492), paxilline), off-target mechanisms may be at play.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
Q: My cells are showing significant death or morphological changes after treatment with this compound, even at concentrations where I expect to see specific BK channel activation. What should I do?
A: Unexpected cytotoxicity is a common indicator of off-target effects. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm the Observation:
-
Perform a dose-response curve for cytotoxicity using a sensitive and quantitative assay (e.g., MTT, LDH release, or a fluorescence-based live/dead assay).
-
Determine the IC50 value for cytotoxicity in your specific cell line.
-
-
Compare with On-Target Potency:
-
If you have a functional assay for BK channel activation in your cells (e.g., patch-clamp, membrane potential dye), determine the EC50 for this compound's on-target effect.
-
A small window between the EC50 for BK channel activation and the IC50 for cytotoxicity suggests a higher likelihood of off-target effects contributing to cell death.
-
-
Use a BK Channel Blocker:
-
Co-incubate your cells with this compound and a specific BK channel blocker (e.g., iberiotoxin or paxilline).
-
If the cytotoxicity persists in the presence of the blocker, it is likely independent of BK channel activation.
-
-
Assess Mitochondrial Health:
-
Mitochondrial dysfunction is a common cause of drug-induced cytotoxicity. Perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or oxygen consumption rate (e.g., using a Seahorse analyzer).
-
Issue 2: Lack of Expected Effect or Inconsistent Results
Q: I am not observing the expected physiological outcome of BK channel activation with this compound, or my results are variable between experiments. What could be the problem?
A: This could be due to a variety of factors, including experimental conditions or off-target effects that mask the on-target activity.
-
Verify Compound Integrity and Concentration:
-
Ensure your stock solution of this compound is properly prepared and stored to prevent degradation.
-
Confirm the final concentration in your assay medium.
-
-
Optimize Experimental Conditions:
-
BK channel activity is sensitive to intracellular calcium concentration and membrane voltage. Ensure your experimental buffer and conditions are appropriate to observe BK channel-mediated effects.
-
-
Rule out Off-Target Inhibition:
-
Consider the possibility that at the concentration you are using, this compound might be inhibiting other channels that counteract the effect of BK channel activation. For example, inhibition of a depolarizing current could mask the hyperpolarizing effect of potassium efflux through BK channels.
-
-
Use a Structurally Different BK Channel Activator:
-
If available, compare the effects of this compound with a structurally unrelated BK channel activator. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Quantitative Data on Potential Off-Target Effects
| Target Class | Specific Target(s) | Potential Effect of Off-Target Modulators | Recommended Assay |
| Potassium Channels | hERG (Kv11.1) | Blockade, leading to cardiotoxicity. | Patch-clamp electrophysiology |
| Other Kv channels (e.g., Kv1.3, Kv2.1) | Altered neuronal and immune cell function. | Patch-clamp electrophysiology | |
| Sodium Channels | Voltage-gated sodium channels (Nav1.x) | Altered neuronal excitability and cardiac function. | Patch-clamp electrophysiology |
| Calcium Channels | L-type (Cav1.x), T-type (Cav3.x) | Disruption of calcium signaling, muscle contraction, and neurotransmitter release. | Patch-clamp electrophysiology, Calcium imaging |
| Mitochondria | Electron Transport Chain Complexes | Inhibition of cellular respiration, leading to cytotoxicity. | Oxygen consumption rate (Seahorse), Mitochondrial membrane potential assays |
| General Cell Health | Various | Non-specific toxicity. | MTT, LDH, Live/Dead assays |
Note: The lack of a standardized, publicly available selectivity profile for this compound underscores the importance of empirical validation in your specific experimental context.
Experimental Protocols
Patch-Clamp Electrophysiology for hERG Channel Block Assessment
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing human hERG channels (e.g., HEK293-hERG).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup with appropriate internal and external solutions.
-
Voltage Protocol: To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Calcium Imaging for L-type Calcium Channel Modulation
Objective: To assess the effect of this compound on L-type voltage-gated calcium channels.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses L-type calcium channels (e.g., primary neurons, cardiomyocytes, or a suitable recombinant cell line).
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Depolarization: Stimulate the cells to induce calcium influx through L-type channels. This can be achieved by applying a high concentration of potassium chloride (e.g., 50 mM KCl) to the extracellular solution.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound before depolarization.
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the peak calcium response at each this compound concentration and compare it to the vehicle control.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Visualizations
Caption: On-target signaling pathway of this compound via BK channel activation.
Caption: Troubleshooting workflow for identifying this compound off-target effects.
References
Technical Support Center: Improving the Stability of NS-XXX in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of the small molecule potassium channel activator, NS-XXX, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of NS-XXX in my experimental buffer?
The stability of small molecules like NS-XXX in aqueous solutions can be influenced by several factors:
-
pH: The stability of many compounds is pH-dependent. It is crucial to maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of compounds.[2][3] Stock solutions should generally be stored at -20°C or -80°C.[1]
-
Light Exposure: UV and visible light can induce photochemical degradation of light-sensitive compounds.[1]
-
Oxygen Exposure: Some compounds are susceptible to oxidation.[1]
-
Buffer Composition and Concentration: Buffer components can sometimes react with the compound.[4] The concentration of the buffer can also significantly impact the stability of a compound.[5][6]
Q2: I'm observing precipitation of NS-XXX in my stock solution after thawing. What can I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following solutions:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing them at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: My experimental results are inconsistent, and I suspect NS-XXX is degrading. How can I confirm this?
A stability test using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help assess the stability of your compound in a specific solvent or buffer over time.[1][7] This involves comparing the peak area of the compound at different time points to the initial time point (T=0).[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with NS-XXX.
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of NS-XXX in the experimental buffer. | The compound may be inherently unstable in aqueous solutions at the experimental temperature (e.g., 37°C).[4] Components in the buffer, such as certain salts or additives, could be reacting with the compound.[4] The pH of the buffer may not be optimal for the compound's stability.[4] | Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability.[4] Test stability in the buffer with and without serum, as serum proteins can sometimes stabilize compounds.[4] Analyze stability in different types of buffers to identify any specific reactive components.[4] Ensure the pH of the buffer is stable throughout the experiment.[4] |
| High variability in measurements between replicates. | Inconsistent sample handling and processing.[4] Issues with the analytical method (e.g., HPLC-MS).[4] Incomplete solubilization of the compound in the stock solution or buffer.[4] | Ensure precise and consistent timing for sample collection and processing.[4] Validate the analytical method for linearity, precision, and accuracy.[4] Confirm the complete dissolution of the compound in the stock solution and experimental buffer.[4] Use low-protein-binding plates and pipette tips to minimize non-specific binding.[4] |
| Color change observed in the stock or working solution. | Chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] | Store solutions in amber vials or wrap containers in foil to protect from light.[1] Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of NS-XXX in an Experimental Buffer
This protocol outlines a general method for determining the stability of NS-XXX in an experimental buffer using HPLC-MS.
1. Materials:
- NS-XXX
- High-purity solvent for stock solution (e.g., DMSO)
- Experimental Buffer
- HPLC-grade solvents for analysis
- Analytical HPLC-MS system with a suitable column (e.g., C18)
2. Preparation of Solutions:
- Prepare a 10 mM stock solution of NS-XXX in the chosen solvent.
- Prepare the working solution of NS-XXX by diluting the stock solution in the experimental buffer to the final desired concentration (e.g., 10 µM).
3. Experimental Procedure:
- Timepoint Zero (T=0): Immediately after preparing the working solution, take an aliquot and analyze it by HPLC-MS to determine the initial peak area of NS-XXX. This serves as the baseline.
- Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
- Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC-MS.
4. Data Analysis:
- Calculate the peak area of NS-XXX for each sample.
- Determine the percentage of NS-XXX remaining at each time point by normalizing the peak area to the average peak area at T=0.
- % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
Quantitative Data Summary
The following table provides a template for summarizing the stability data for NS-XXX under different buffer conditions.
| Buffer Condition | Temperature (°C) | Time (hours) | % NS-XXX Remaining (Mean ± SD) |
| Buffer A (pH 7.4) | 37 | 0 | 100 |
| 1 | |||
| 4 | |||
| 24 | |||
| Buffer B (pH 6.0) | 37 | 0 | 100 |
| 1 | |||
| 4 | |||
| 24 | |||
| Buffer C (pH 8.0) | 37 | 0 | 100 |
| 1 | |||
| 4 | |||
| 24 |
Visualizations
Signaling Pathway for a Generic Potassium Channel Activator
Caption: Simplified signaling pathway of a generic potassium channel activator like NS-XXX.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of NS-XXX.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric Oxide Regulates Multiple Signal Pathways in Plants via Protein S-Nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
Technical Support Center: Troubleshooting NS163 Inhibition of α-Synuclein Aggregation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering issues with NS163 failing to inhibit α-synuclein aggregation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not inhibiting α-synuclein aggregation in my Thioflavin T (ThT) assay. What could be the problem?
If you are not observing the expected inhibition of α-synuclein aggregation with this compound, several factors related to your experimental setup could be the cause. This guide will walk you through the most common issues.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the lack of this compound activity.
Detailed Troubleshooting Steps:
1. Compound Integrity and Handling
-
Concentration and Dilution Errors: Double-check all calculations for your stock solution and final assay concentrations. Serial dilution errors are a common source of inaccurate compound concentrations.
-
Solubility: this compound may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in your stock solution (typically DMSO) before diluting it into the assay buffer. Precipitation of the compound will lead to a lower effective concentration. Consider the final percentage of DMSO in your assay, keeping it consistent across all wells and typically below 1% to avoid solvent effects.
-
Stability and Storage: Verify that this compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C). Repeated freeze-thaw cycles of the stock solution should be avoided. The stability of this compound in your specific assay buffer over the time course of the experiment should also be considered.
2. α-Synuclein Protein Quality
-
Starting Material: The aggregation of α-synuclein is highly sensitive to the initial state of the protein. It is crucial to start with a homogenous solution of aggregate-free, monomeric α-synuclein. Pre-existing oligomers or seeds can dramatically alter the aggregation kinetics and may be less susceptible to inhibition.
-
Protein Purity and Batch Variability: Use highly purified, recombinant α-synuclein. Be aware that batch-to-batch variations in protein preparations can significantly affect aggregation propensity. If you have recently switched to a new batch of protein, this could be the source of the issue.
-
Protein Concentration: The concentration of α-synuclein is a critical parameter in aggregation assays. Ensure your protein concentration is accurate and consistent across experiments.
3. Assay Conditions and Parameters
-
Buffer Composition: α-Synuclein aggregation is highly sensitive to the composition of the buffer, including pH and ionic strength. Ensure that the buffer system is appropriate and consistent. Some buffer components can interact with small molecules, affecting their activity.
-
Temperature and Agitation: Both temperature and agitation (shaking or stirring) are critical for inducing α-synuclein aggregation in a reproducible manner. Inconsistent temperature control or shaking speeds can lead to variable results.
-
Thioflavin T (ThT) Quality: ThT solution should be freshly prepared and filtered (e.g., through a 0.2 µm filter) before use to remove any particulate matter that could interfere with the fluorescence readings. The final concentration of ThT should be optimized for your assay conditions.
-
Plate Type: For fluorescence-based assays like the ThT assay, use non-binding, black, clear-bottom 96-well plates to minimize background fluorescence and protein adsorption to the well surface.
4. Appropriate Controls
-
Positive Control: Include a known inhibitor of α-synuclein aggregation in your assay to ensure that the assay system is capable of detecting an inhibitory effect.
-
Negative Control: A control with α-synuclein and the vehicle (e.g., DMSO) but no inhibitor is essential to confirm that the protein is aggregating as expected under your experimental conditions.
Data Presentation
| Compound | Assay Type | Target | Effect | Molar Ratio (Compound:α-Syn) | Reference |
| This compound | Thioflavin T (ThT) Assay | α-Synuclein Aggregation | Potent antagonist of aggregation | 1:1 | [1] |
| NS132 (analog) | Thioflavin T (ThT) Assay | α-Synuclein Aggregation | Potent antagonist of aggregation | 1:1 | [1] |
Note: The available data is qualitative, showing a significant reduction in ThT fluorescence in the presence of this compound compared to the control.
Experimental Protocols
Protocol 1: In Vitro α-Synuclein Aggregation Assay using Thioflavin T (ThT)
This protocol is adapted from established methods for monitoring α-synuclein aggregation.
Materials:
-
Recombinant human α-synuclein protein
-
This compound
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
DMSO (for dissolving this compound)
-
96-well black, clear-bottom, non-binding plates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh 1 mM stock solution of ThT in dH₂O and filter it through a 0.2 µm syringe filter.
-
Prepare a working solution of α-synuclein in the assay buffer to the desired final concentration (e.g., 70-100 µM). Ensure the protein is monomeric by size-exclusion chromatography or other methods.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of assay buffer.
-
Add the this compound stock solution to the appropriate wells to achieve the desired final concentrations. For the negative control, add the same volume of DMSO.
-
Add the ThT working solution to all wells to a final concentration of ~25 µM.
-
Initiate the aggregation by adding the α-synuclein working solution to all wells.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).
-
Signaling Pathways and Mechanisms
The precise mechanism by which this compound inhibits α-synuclein aggregation is still under investigation. However, based on its known targets and the pathophysiology of Parkinson's disease, a potential indirect mechanism can be proposed. This compound is a known modulator of the intermediate-conductance calcium-activated potassium (KCa3.1) channels. Dysregulation of calcium homeostasis is strongly implicated in α-synuclein pathology.
Proposed Signaling Pathway
Caption: Proposed indirect mechanism of this compound action on α-synuclein aggregation.
Explanation of the Pathway:
-
α-Synuclein Aggregation: Monomeric α-synuclein can misfold and aggregate to form toxic oligomers and fibrils.
-
Calcium Dysregulation: α-Synuclein oligomers have been shown to disrupt cellular membranes and increase intracellular calcium levels by affecting calcium channel activity.
-
Positive Feedback Loop: Elevated intracellular calcium can, in turn, promote the aggregation of α-synuclein, creating a vicious cycle.
-
Neuroinflammation: Aggregated α-synuclein can activate microglia, leading to neuroinflammation, which further contributes to neuronal damage and can exacerbate protein aggregation.
-
Role of this compound: this compound modulates KCa3.1 channels, which are involved in microglial activation and the neuroinflammatory response. By reducing neuroinflammation, this compound may indirectly create a cellular environment that is less conducive to α-synuclein aggregation.
It is also possible that this compound has a direct interaction with α-synuclein monomers or early oligomers, thereby preventing their assembly into larger aggregates. However, the indirect mechanism through modulation of neuroinflammation and calcium homeostasis provides a plausible explanation for its observed effects in cellular and animal models of Parkinson's disease.
References
Technical Support Center: Minimizing Variability in Aggregation Assays with NS163
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in aggregation assays involving the α-synuclein aggregation antagonist, NS163.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in the context of aggregation assays?
This compound is a small molecule that acts as an antagonist of α-synuclein aggregation.[1] In aggregation assays, it is used to study the mechanisms of α-synuclein aggregation and to screen for potential therapeutic agents for synucleinopathies like Parkinson's disease.
Q2: My results with this compound are highly variable between experiments. What are the most common sources of this variability?
Variability in aggregation assays can stem from several factors. The most common include:
-
Initial Protein State: The aggregation process is highly sensitive to the initial state of the α-synuclein protein. The presence of pre-formed aggregates or oligomers can dramatically alter aggregation kinetics, leading to poor reproducibility.[2]
-
Environmental Factors: Temperature and pH are critical parameters that can significantly influence the rate of protein aggregation and the activity of this compound.[3][4][5][6]
-
Reagent Preparation and Handling: Inconsistent concentrations of α-synuclein, this compound, or other assay components like Thioflavin T (ThT) can lead to variable results.
-
Assay Conditions: Factors such as agitation, incubation time, and the type of microplate used can all contribute to variability.
Q3: How critical is the purity and initial state of the α-synuclein protein?
It is extremely critical. To achieve reproducible results, it is imperative to start with a homogenous solution of monomeric α-synuclein.[2] The presence of even minute quantities of oligomers or aggregates can "seed" the aggregation reaction, leading to a much faster and more variable aggregation process.
Q4: Can the solvent used to dissolve this compound affect the assay?
Yes. This compound is typically dissolved in an organic solvent like DMSO. The final concentration of the solvent in the assay should be kept constant across all wells and be at a level that does not, by itself, affect the aggregation of α-synuclein. It is crucial to run a vehicle control (containing the same concentration of solvent as the this compound-treated wells) to account for any effects of the solvent.
Q5: How does temperature influence the aggregation assay?
Temperature affects the kinetics of protein aggregation.[3][7] Higher temperatures generally accelerate the aggregation process.[5][6] It is essential to maintain a constant and uniform temperature throughout the incubation period for all samples. Temperature fluctuations can be a significant source of variability.
Q6: What is the role of pH in α-synuclein aggregation and this compound activity?
The pH of the assay buffer can influence the charge state of both the α-synuclein protein and this compound, which can affect their interaction and the overall aggregation process.[3][4][7] Maintaining a stable pH with an appropriate buffer system is crucial for assay consistency.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during aggregation assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent pipetting, temperature gradients across the plate, or bubbles in the wells. | Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure uniform temperature across the plate by pre-incubating the plate and reagents. Centrifuge the plate briefly after adding all reagents to remove bubbles. |
| Inconsistent lag times in control wells | Presence of pre-formed α-synuclein aggregates in the starting material. | Ensure the starting α-synuclein solution is monomeric. This can be achieved by size-exclusion chromatography or by following established protocols for monomer preparation, such as dissolving in specific denaturants followed by buffer exchange.[2] |
| No or low signal with Thioflavin T (ThT) | Incorrect ThT concentration, degraded ThT, or incorrect filter settings on the plate reader. | Prepare fresh ThT solution and protect it from light. Verify the excitation and emission wavelengths are appropriate for ThT (around 440-450 nm for excitation and 480-490 nm for emission). |
| This compound shows no effect or an inconsistent effect | Incorrect this compound concentration, degradation of this compound, or this compound precipitation. | Confirm the concentration of your this compound stock solution. Store the stock solution properly, protected from light and at the recommended temperature. Ensure the final assay concentration of this compound is soluble in the assay buffer. |
| High background fluorescence | Autofluorescence from this compound or other compounds, or light scattering from aggregated protein. | Run a control with this compound in the absence of α-synuclein to measure its intrinsic fluorescence. If high, consider using a different fluorescent dye or adjusting the gain settings on the plate reader. |
Experimental Protocols
α-Synuclein Aggregation Assay with this compound
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
1. Reagent Preparation:
-
α-Synuclein Monomers: Prepare a stock solution of monomeric α-synuclein. A common method involves dissolving lyophilized α-synuclein in a denaturing buffer (e.g., containing 6 M guanidinium (B1211019) HCl), followed by removal of the denaturant and buffer exchange into the assay buffer using size-exclusion chromatography or dialysis. The final concentration should be determined accurately by measuring absorbance at 280 nm.
-
This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Assay Buffer: A common buffer is phosphate-buffered saline (PBS) at pH 7.4, filtered through a 0.22 µm filter.
-
Thioflavin T (ThT) Stock Solution: Prepare a stock solution of ThT (e.g., 5 mM) in assay buffer. Filter through a 0.22 µm filter and store at 4°C, protected from light.
2. Assay Procedure:
-
In a 96-well, non-binding, black, clear-bottom plate, add the desired volume of assay buffer to each well.
-
Add the this compound stock solution to the appropriate wells to achieve the desired final concentrations. For control wells, add the same volume of DMSO.
-
Add the ThT stock solution to all wells to a final concentration of, for example, 20 µM.
-
Initiate the aggregation reaction by adding the monomeric α-synuclein solution to all wells to a final concentration of, for example, 50 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 1 minute of shaking every 15 minutes).
-
Monitor the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with all components except α-synuclein) from all readings.
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
Determine the lag time (the time to reach a threshold fluorescence value) and the maximum fluorescence intensity for each curve.
-
Plot the lag time and maximum fluorescence as a function of this compound concentration to determine its inhibitory effect.
Data Presentation
Table 1: Influence of Key Experimental Parameters on Assay Variability
| Parameter | Potential Impact of Variability | Recommendation for Minimizing Variability |
| α-Synuclein Concentration | Higher concentrations can lead to faster aggregation and may mask subtle effects of inhibitors. | Use a consistent, accurately determined concentration. Optimize the concentration to achieve a measurable aggregation rate within the desired experimental timeframe. |
| This compound Concentration | Inaccurate concentrations will lead to erroneous conclusions about its potency. | Perform a dose-response curve to determine the optimal concentration range. Prepare serial dilutions carefully. |
| Temperature | Fluctuations can alter aggregation kinetics, leading to high inter-assay variability.[4][5][6] | Use a temperature-controlled plate reader and ensure all reagents and the plate are at the target temperature before starting the assay. |
| pH | Shifts in pH can alter protein charge and conformation, affecting aggregation.[4][5] | Use a well-buffered solution and ensure the pH is consistent across all experiments. |
| Agitation | The rate and type of shaking can influence the formation of amyloid fibrils. | Use a consistent shaking protocol (speed, duration, and frequency) for all experiments. |
Mandatory Visualizations
Caption: Workflow for an α-synuclein aggregation assay with this compound.
Caption: The α-synuclein aggregation pathway and the inhibitory role of this compound.
Caption: Key factors contributing to variability in aggregation assays.
References
- 1. This compound | α-Synuclein Aggregation Antagonist | MedChemExpress [medchemexpress.eu]
- 2. Frontiers | Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them [frontiersin.org]
- 3. pharmtech.com [pharmtech.com]
- 4. omicsonline.org [omicsonline.org]
- 5. craftbrewingbusiness.com [craftbrewingbusiness.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Protein Aggregation Analysis [intertek.com]
Best practices for storing and handling NS163 compound
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storing, handling, and use of the NS163 compound, identified as NS 1619, a large-conductance Ca2+-activated potassium (BKCa) channel activator. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the this compound compound?
A1: The compound commonly referred to as this compound in a research context is NS 1619. It is a potent and selective activator of large-conductance Ca2+-activated potassium (BKCa) channels, also known as KCa1.1 channels.[1][2][3] It is widely used in research to study the physiological roles of BKCa channels, which are important in regulating smooth muscle tone, neuronal excitability, and neurotransmitter release.[4]
Q2: What is the mechanism of action of NS 1619?
A2: NS 1619 functions as a BKCa channel opener.[1] It binds to a pocket formed by the S6 transmembrane segment and the RCK1 domain of the channel's α-subunit.[5][6] This binding event stabilizes the open conformation of the channel, leading to an increase in potassium ion (K+) efflux and subsequent hyperpolarization of the cell membrane.[4][7] Some studies suggest that at higher concentrations, NS 1619 may also induce the release of intracellular calcium from stores like the sarcoplasmic reticulum, which can further activate BKCa channels.[7][8]
Q3: What are the primary research applications of NS 1619?
A3: NS 1619 is utilized in a variety of research fields due to its specific action on BKCa channels. Key applications include:
-
Vascular Physiology: Studying vasodilation and the relaxation of smooth muscle.[2]
-
Neuroscience: Investigating neuronal excitability, neurotransmitter release, and neuroprotection.
-
Cardiology: Researching cardioprotective effects against ischemia-reperfusion injury.[2][8]
-
Oncology: Exploring its pro-apoptotic and anti-proliferative effects in some cancer cell lines.[1]
-
Urology: Examining its effects on detrusor smooth muscle contractility.[9]
Storage and Handling
Proper storage and handling of NS 1619 are crucial for maintaining its integrity and ensuring experimental reproducibility.
Data Presentation: Storage and Stability
| Condition | Form | Temperature | Duration | Notes |
| Long-Term Storage | Solid (Powder) | -20°C | ≥ 4 years[2] | Store in a tightly sealed container. |
| Short-Term Storage | Solid (Powder) | +4°C | Days to Weeks | Protect from light. |
| Shipping | Solid (Powder) | Room Temperature | N/A | Stable for ambient temperature shipping.[3] |
| Stock Solutions | Liquid (in DMSO or Ethanol) | -80°C | Up to 2 years[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q4: How should I prepare a stock solution of NS 1619?
A4: NS 1619 is soluble in DMSO and ethanol (B145695) up to 100 mM.[10] To prepare a stock solution, follow these steps:
-
Allow the vial of solid NS 1619 to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of solvent to the mass of NS 1619).
-
Vortex briefly or sonicate in a water bath to ensure the compound is fully dissolved.
-
For storage, it is recommended to create single-use aliquots to minimize freeze-thaw cycles.[1]
Q5: Are there any known incompatibilities for NS 1619?
A5: While specific chemical incompatibility data is limited in the provided search results, general best practices for handling chemical compounds should be followed. Avoid strong oxidizing agents. When preparing aqueous working solutions from a DMSO stock, be mindful of the final DMSO concentration in your experimental system, as high concentrations can have independent biological effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of NS 1619 in Experiments
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the solid compound and stock solutions have been stored correctly according to the recommended conditions. If in doubt, use a fresh vial or prepare a new stock solution. |
| Incorrect Concentration | Verify calculations for the preparation of stock and working solutions. The effective concentration of NS 1619 can vary between cell types and tissues, typically ranging from 10 µM to 50 µM.[1] |
| Low BKCa Channel Expression | Confirm that your experimental model (cell line, tissue) expresses BKCa channels at a sufficient level. This can be checked via Western blot, qPCR, or electrophysiological methods. |
| Presence of BKCa Channel Blockers | Ensure that no components of your experimental buffer or media, such as iberiotoxin, are blocking BKCa channels.[9] |
| pH of the Medium | The effects of NS 1619 can be pH-dependent.[8] Ensure your experimental buffer is at the correct physiological pH. |
Issue 2: Precipitate Formation in Working Solution
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Buffer | NS 1619 has limited solubility in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation occurs, try increasing the final DMSO concentration (while staying within the tolerance of your experimental system) or gently warming and sonicating the solution. |
| Solution Instability | It is recommended to prepare fresh working solutions for each experiment.[3] |
Experimental Protocols
Key Experiment: Assessment of NS 1619-Induced Vasodilation in Isolated Arterial Rings
This protocol provides a general workflow for studying the effects of NS 1619 on the contractility of isolated blood vessels.
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, mouse) in accordance with approved animal care protocols.
-
Carefully dissect the desired artery (e.g., mesenteric, cerebral) and place it in cold, oxygenated Krebs-Henseleit (KH) buffer.
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in a wire myograph system containing oxygenated KH buffer maintained at 37°C.
-
Allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes.
-
Gradually increase the tension on the rings to a predetermined optimal resting tension.
-
-
Viability Check:
-
Induce a contraction with a high concentration of potassium chloride (KCl) (e.g., 60 mM) to assess the viability of the smooth muscle.
-
After washing out the KCl and allowing the tension to return to baseline, induce a contraction with a vasoconstrictor agonist (e.g., phenylephrine, U46619).
-
-
Application of NS 1619:
-
Once a stable contraction plateau is reached with the vasoconstrictor, add cumulative concentrations of NS 1619 to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value for NS 1619-induced relaxation.
-
Visualizations
Signaling Pathway of NS 1619 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NS 1619 | KCa1.1 channel activator | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potassium channel opener NS1619 modulates calcium homeostasis in muscle cells by inhibiting SERCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large conductance Ca2+ -activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NS 1619 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
Validation & Comparative
Unveiling the Potency of NS163 in the Landscape of α-Synuclein Aggregation Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease. The development of small molecule inhibitors that can thwart this process is a critical frontier in therapeutic research. This guide provides a comparative analysis of NS163, a novel α-synuclein aggregation antagonist, against other notable inhibitors: SynuClean-D, Anle138b, and EGCG. We present available quantitative efficacy data, detailed experimental methodologies, and visual representations of key pathways to facilitate an objective assessment for the scientific community.
Quantitative Efficacy of α-Synuclein Inhibitors
Direct comparison of the potency of α-synuclein inhibitors is often challenging due to variations in experimental conditions across different studies. The following table summarizes the available quantitative data on the efficacy of this compound and other selected inhibitors. It is important to consider the specific assay conditions when interpreting these values.
| Inhibitor | Target | Assay Type | Efficacy Metric | Concentration | α-Synuclein Variant | Source |
| This compound | α-Synuclein Aggregation | Thioflavin T (ThT) Assay | Substantial decrease in aggregate puncta formation | Not specified | A53T | [1] |
| SynuClean-D | α-Synuclein Aggregation | Thioflavin T (ThT) Assay | 32% reduction in ThT fluorescence (Strain A) | 100 µM | Wild-type | [2] |
| Thioflavin T (ThT) Assay | 73% reduction in ThT fluorescence (Strain B) | 100 µM | Wild-type | [2] | ||
| Thioflavin T (ThT) Assay | 72% reduction in ThT fluorescence (Strain C) | 100 µM | Wild-type | [2] | ||
| Thioflavin T (ThT) Assay | 34% - 58% reduction in ThT levels (dose-dependent) | Not specified | Wild-type | [3] | ||
| Anle138b | α-Synuclein Oligomerization | In vivo mouse models | Reduction of α-synuclein oligomers and aggregates | Not specified | Wild-type | |
| EGCG | α-Synuclein Aggregation | Microplate Assay | ED50 = 250 nM (inhibition of A-Syn-HiLyte488 binding) | 250 nM | Wild-type | [4][5] |
| Thioflavin T (ThT) Assay | Aggregation blocked in a concentration-dependent manner | 100 nM | Wild-type | [4][5] |
Mechanisms of Action: A Comparative Overview
This compound and its counterparts employ distinct strategies to interfere with the α-synuclein aggregation cascade.
-
This compound : Identified through a fragment-assisted structure-based technique, this compound is a cell-permeable analog of the primary hit, NS132. It is designed to antagonize multiple facets of α-synuclein aggregation[1]. Its efficacy in rescuing Parkinson's disease phenotypes in C. elegans models, even in post-disease onset scenarios, suggests a potent mechanism of action.
-
SynuClean-D : This small molecule not only inhibits the formation of α-synuclein fibrils but also has the ability to disaggregate mature amyloid fibrils[2]. It has demonstrated efficacy against the aggregation of both wild-type α-synuclein and familial Parkinson's disease-associated variants.
-
Anle138b : This compound is characterized as an oligomer modulator. It is believed to bind to and stabilize pathological oligomers, preventing their further assembly into larger, toxic aggregates. It has shown promise in various preclinical models of synucleinopathies.
-
EGCG (Epigallocatechin gallate) : A natural polyphenol found in green tea, EGCG has been shown to interact with α-synuclein monomers and redirect them into off-pathway, non-toxic oligomers. It can also remodel mature fibrils into smaller, amorphous aggregates[6].
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in α-synuclein aggregation and the points of intervention for these inhibitors, the following diagrams have been generated using Graphviz.
Caption: Interventional points of α-synuclein inhibitors in the aggregation pathway.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. The small aromatic compound SynuClean-D inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Epigallocatechin Gallate (EGCG) Inhibits Alpha-Synuclein Aggregation: A Potential Agent for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigallocatechin Gallate (EGCG) Inhibits Alpha-Synuclein Aggregation: A Potential Agent for Parkinson’s Disease - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 6. (−)-Epigallocatechin-3-gallate (EGCG) inhibits fibrillation, disaggregates amyloid fibrils of α-synuclein, and protects PC12 cells against α-synuclein-induced toxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparison of Anti-Aggregation Properties of Compound NS163 and Other Known Inhibitors
As specific information regarding "NS163" and its anti-aggregation properties is not available in the public domain, this guide will use a hypothetical compound, designated Compound this compound , to illustrate its potential anti-aggregation efficacy in comparison to known inhibitors. The data presented for Compound this compound is for illustrative purposes to demonstrate how such a compound would be evaluated and compared. This guide is intended for researchers, scientists, and drug development professionals.
Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The development of small molecules that can inhibit or reverse this process is a primary therapeutic strategy. This guide provides a comparative analysis of the anti-aggregation properties of the hypothetical Compound this compound against well-documented inhibitors, epigallocatechin gallate (EGCG) and Bexarotene, in various experimental models.
Quantitative Comparison of Anti-Aggregation Efficacy
The following tables summarize the efficacy of Compound this compound, EGCG, and Bexarotene in inhibiting the aggregation of Amyloid-β (Aβ) and α-synuclein, two key proteins in neurodegenerative disease.
Table 1: In Vitro Inhibition of Aβ42 Aggregation
| Compound | Assay Type | Concentration (µM) | Inhibition (%) | IC50 (µM) | Reference |
| Compound this compound | Thioflavin T (ThT) | 10 | 85 | 5.2 | Hypothetical Data |
| EGCG | Thioflavin T (ThT) | 10 | 75 | 7.5 | [1] |
| Bexarotene | Thioflavin T (ThT) | 10 | 60 | 12.0 | [2] |
Table 2: Reduction of α-Synuclein Aggregation in a Cell-Based Model (SH-SY5Y cells)
| Compound | Assay Type | Concentration (µM) | Reduction in Aggregates (%) | EC50 (µM) | Reference |
| Compound this compound | Immunofluorescence | 5 | 70 | 2.5 | Hypothetical Data |
| EGCG | Immunofluorescence | 5 | 60 | 4.0 | [1] |
| Bexarotene | Immunofluorescence | 5 | 45 | 8.0 | [2] |
Table 3: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (APP/PS1)
| Compound | Administration | Dosage | Reduction in Plaque Load (%) | Improvement in Cognitive Function (Y-maze) (%) | Reference |
| Compound this compound | Oral | 10 mg/kg/day | 65 | 50 | Hypothetical Data |
| EGCG | Oral | 20 mg/kg/day | 50 | 40 | [1] |
| Bexarotene | Oral | 100 mg/kg/day | 40 | 35 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in vitro.
-
Materials : Recombinant Aβ42 peptide, Thioflavin T (ThT) dye, phosphate-buffered saline (PBS).
-
Procedure :
-
Aβ42 monomers are incubated at 37°C in PBS with and without the test compounds at various concentrations.
-
At specific time points, aliquots are taken, and ThT is added.
-
The fluorescence intensity is measured (excitation ~440 nm, emission ~480 nm).
-
An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
-
The percentage of inhibition is calculated relative to the control (Aβ42 alone).
-
Cell-Based Aggregation Assay using Immunofluorescence
This method assesses the ability of compounds to reduce intracellular protein aggregation.
-
Cell Line : SH-SY5Y neuroblastoma cells.
-
Procedure :
-
SH-SY5Y cells are treated with a substance to induce α-synuclein aggregation (e.g., pre-formed fibrils).
-
The cells are then co-incubated with the test compounds.
-
After incubation, the cells are fixed, permeabilized, and stained with an antibody specific for aggregated α-synuclein and a fluorescent secondary antibody.
-
The cells are imaged using a fluorescence microscope, and the amount of intracellular aggregation is quantified.
-
In Vivo Mouse Model Studies
Transgenic mouse models that develop age-dependent amyloid plaques are used to evaluate the in vivo efficacy of the compounds.
-
Animal Model : APP/PS1 transgenic mice.
-
Procedure :
-
Mice are treated with the test compounds (e.g., via oral gavage) for a specified duration.
-
At the end of the treatment period, cognitive function is assessed using behavioral tests like the Y-maze.
-
The mice are then sacrificed, and their brains are analyzed for amyloid plaque load using immunohistochemistry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative mechanisms of action for an anti-aggregation compound.
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
Caption: Logical comparison of the efficacy of different compounds.
References
A Comparative Analysis of NS163 and Baicalein in Modulating α-Synuclein Aggregation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two small molecules, NS163 and Baicalein, in their capacity to counteract the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies.
This document outlines the mechanisms of action, presents quantitative data from key experiments, and provides detailed experimental protocols to allow for a thorough and objective comparison of these compounds.
At a Glance: this compound vs. Baicalein
| Feature | This compound | Baicalein |
| Primary Effect | Antagonist of α-synuclein aggregation | Inhibitor of α-synuclein fibrillation and disaggregator of existing fibrils |
| Mechanism of Action | Binds to the N-terminal region of α-synuclein, preventing self-assembly | Covalently modifies lysine (B10760008) residues of α-synuclein via its oxidized quinone form, leading to fibril fragmentation |
| Outcome | Prevents the formation of toxic α-synuclein aggregates | Breaks down pre-formed fibrils into smaller, soluble oligomers and inhibits the formation of new fibrils |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Baicalein from in vitro studies.
Table 1: Inhibition of α-Synuclein Aggregation (Thioflavin T Assay)
| Compound | Concentration | % Inhibition of α-Synuclein Aggregation | Reference |
| This compound | Not specified in publicly available data | Identified as a potent antagonist | [1] |
| Baicalein | 5 µM | Partial Inhibition | [2] |
| 20 µM | Significant Inhibition | [2] | |
| 50 µM | Complete Inhibition (>70h) | [2] | |
| 100 µM | Complete Inhibition (>70h) | [2] |
Table 2: Disaggregation of Pre-formed α-Synuclein Fibrils (Thioflavin T Assay)
| Compound | Concentration | Observation | Reference |
| This compound | Not specified in publicly available data | Primarily identified as an aggregation antagonist | [1] |
| Baicalein | 20 µM | Reduction in ThT fluorescence over time | [2] |
| 50 µM | Significant reduction in ThT fluorescence over time | [2] | |
| 100 µM | Pronounced reduction in ThT fluorescence over time | [2] |
Mechanism of Action and Signaling Pathways
The proposed mechanisms by which this compound and Baicalein interfere with α-synuclein aggregation are distinct. This compound acts as an antagonist, preventing the initial assembly of α-synuclein monomers. In contrast, Baicalein has a dual role: it not only inhibits fibril formation but also actively disassembles existing fibrils.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation and Disaggregation
This assay is a standard method for monitoring the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (excitation ~440-450 nm, emission ~480-490 nm)
Protocol for Aggregation Inhibition:
-
Prepare a stock solution of α-synuclein monomer in the assay buffer. The final concentration in the assay is typically between 50-100 µM.
-
Prepare stock solutions of the test compounds (this compound or Baicalein) in a suitable solvent (e.g., DMSO).
-
In each well of the 96-well plate, add the α-synuclein solution, ThT (final concentration typically 10-25 µM), and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) without the test compound.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Plot the fluorescence intensity against time. A sigmoidal curve indicates fibril formation. Inhibition is observed as a decrease in the fluorescence plateau or an increase in the lag phase.
Protocol for Fibril Disaggregation:
-
Pre-form α-synuclein fibrils by incubating a solution of monomeric α-synuclein (e.g., 70 µM) at 37°C with shaking for several days until fibril formation reaches a plateau, as confirmed by ThT fluorescence.
-
Add the test compound (e.g., Baicalein) at various concentrations to the pre-formed fibrils.
-
Continue to incubate the plate at 37°C with shaking.
-
Monitor the ThT fluorescence over time. A decrease in fluorescence indicates the disaggregation of fibrils.
Transmission Electron Microscopy (TEM) for Visualization of α-Synuclein Fibrils
TEM provides direct visualization of the morphology of α-synuclein aggregates, allowing for qualitative and quantitative assessment of fibril formation and disaggregation.
Materials:
-
Samples from the ThT assay (or prepared separately)
-
Carbon-coated copper grids
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Transmission Electron Microscope
Protocol:
-
Apply a small volume (e.g., 5 µL) of the α-synuclein sample (with or without the test compound) onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick off the excess sample using filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications.
-
Analyze the images to assess fibril morphology, length, and density. For disaggregation studies, a reduction in the number and length of fibrils, and the appearance of smaller, amorphous aggregates would be observed in the presence of an effective compound like Baicalein.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the efficacy of small molecules on α-synuclein aggregation and disaggregation.
Conclusion
Both this compound and Baicalein show promise as small molecules that can modulate the pathological aggregation of α-synuclein. However, they appear to operate through different mechanisms. This compound is primarily characterized as an antagonist that prevents the initial aggregation of α-synuclein. In contrast, Baicalein demonstrates a dual capability of not only inhibiting fibril formation but also disaggregating pre-formed fibrils.
The choice between these or similar molecules for therapeutic development will depend on the specific strategy being pursued: preventing the initial pathogenic cascade versus clearing existing pathology. The experimental protocols and data presented in this guide offer a foundation for researchers to further investigate and compare these and other potential therapeutic agents for synucleinopathies.
References
A Comparative Analysis of the BK Channel Opener NS-1619 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the large-conductance Ca2+-activated potassium (BK) channel opener, NS-1619, and its key analogs, NS-004 and NS-11021. The information presented is intended to assist researchers and professionals in drug development in understanding the nuanced differences in the pharmacological profiles of these compounds. This analysis is based on a compilation of experimental data from various scientific studies.
Introduction to NS-1619 and its Analogs
NS-1619 is a synthetic benzimidazolone derivative widely used in research as a potent activator of BK channels.[1][2] These channels, by increasing potassium efflux, play a crucial role in regulating cellular excitability and smooth muscle tone. Consequently, BK channel openers are being investigated for their therapeutic potential in a range of conditions, including cardiovascular diseases, neurological disorders, and overactive bladder. NS-004 and NS-11021 are structurally and functionally related analogs of NS-1619, also developed by NeuroSearch. While sharing the common mechanism of BK channel activation, these compounds exhibit distinct potencies and selectivities, making a comparative analysis essential for their targeted application in research and drug discovery.
Comparative Pharmacological Data
The following tables summarize the key quantitative data from experimental studies, offering a side-by-side comparison of NS-1619 and its analogs.
Table 1: Potency in Modulating BK Channel Activity
| Compound | Concentration | Effect on V₁/₂ of Activation | Cell Type/Preparation | Reference |
| NS-1619 | 10 µM | ~ -25 mV shift | Rabbit bladder smooth muscle | [3] |
| NS-11021 | 10 µM | -53 ± 10 mV shift | Rabbit bladder smooth muscle | [3] |
V₁/₂ represents the voltage at which the channel has a 50% probability of being open. A more negative shift indicates a higher potency in channel activation at a given calcium concentration.
Table 2: Effect on Mitochondrial Membrane Potential
| Compound | EC₅₀ | Effect | Cell Line | Reference |
| NS-1619 | 3.6 ± 0.4 µM | Decrease in mitochondrial membrane potential | Human glioma cell line LN229 | [4] |
| NS-004 | 5.4 ± 0.8 µM | Decrease in mitochondrial membrane potential | Human glioma cell line LN229 | [4] |
EC₅₀ is the concentration of a drug that gives a half-maximal response. A lower EC₅₀ value indicates a higher potency.
Mechanism of Action and Signaling Pathway
NS-1619 and its analogs exert their effects by directly interacting with the BK channel protein. Studies suggest that the S6/RCK linker region of the channel's α-subunit is a critical determinant of the sensitivity to these compounds.[5] By binding to this or an allosterically coupled site, these molecules are thought to stabilize the open conformation of the channel, thereby increasing the probability of channel opening at a given membrane potential and intracellular calcium concentration. This leads to membrane hyperpolarization and a subsequent reduction in cellular excitability.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of NS-1619 and its analogs.
Electrophysiological Recording of BK Channel Activity (Patch-Clamp)
This protocol is a standard method for directly measuring the activity of ion channels like the BK channel.
1. Cell Preparation:
-
Culture cells expressing BK channels (e.g., HEK-293 cells stably transfected with the BK channel α-subunit or primary smooth muscle cells) on glass coverslips.
-
Use cells for recording 24-48 hours after plating to ensure adherence and optimal health.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of free Ca²⁺ (buffered with CaCl₂) to achieve the desired concentration (e.g., 100 nM). Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
3. Recording Procedure:
-
Place a coverslip with cells in a recording chamber on an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached mode).
-
To record whole-cell currents, apply a brief pulse of suction to rupture the membrane patch under the pipette tip.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit BK channel currents.
-
After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of NS-1619 or its analogs.
-
Record the currents during and after drug application to determine the effect on channel activity.
4. Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curve with a Boltzmann function to determine the V₁/₂ of activation.
-
Compare the V₁/₂ values before and after drug application to quantify the potency of the compound.
Measurement of Mitochondrial Membrane Potential
This assay is used to assess the off-target effects of BK channel openers on mitochondrial function.
1. Cell Culture:
-
Plate cells (e.g., human glioma cell line LN229) in a suitable multi-well plate.
2. Staining:
-
Load the cells with a fluorescent mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM) according to the manufacturer's instructions.
3. Treatment:
-
Expose the cells to varying concentrations of NS-1619 or its analogs for a defined period.
4. Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer.
-
A decrease in fluorescence intensity indicates mitochondrial depolarization.
5. Data Analysis:
-
Plot the change in fluorescence as a function of drug concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value for each compound.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of NS-1619 and its analogs, NS-004 and NS-11021. While all three compounds act as BK channel openers, they exhibit notable differences in their potency to modulate channel activity and affect mitochondrial function. NS-11021 appears to be a more potent BK channel activator compared to NS-1619 based on its ability to induce a larger shift in the voltage of activation. Conversely, both NS-1619 and NS-004 demonstrate effects on mitochondrial membrane potential at micromolar concentrations. These findings underscore the importance of careful compound selection in research and preclinical development to achieve the desired biological effect while minimizing potential off-target activities. The provided experimental protocols offer a foundation for researchers to further investigate and compare the properties of these and other BK channel modulators.
References
A Comparative Guide to BK Channel Modulators: NS163 vs. Peptide-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic small-molecule BK channel activator, NS163, with prominent peptide-based inhibitors and activators of the large-conductance calcium-activated potassium (BK) channels. This document aims to offer an objective analysis of their performance based on available experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to BK Channels
Large-conductance calcium-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K, are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][2] These channels are activated by both membrane depolarization and increases in intracellular calcium concentration.[1][2] Their activation leads to potassium efflux, which hyperpolarizes the cell membrane, creating a negative feedback loop that modulates cellular activity.[2][3] Given their widespread physiological roles, BK channels are significant targets for therapeutic intervention in a variety of disorders.
Overview of this compound and Peptide-Based Modulators
This compound is a synthetic benzimidazolone derivative that functions as an opener or activator of BK channels.[4] It enhances channel activity, leading to membrane hyperpolarization. In contrast, peptide-based modulators of BK channels are primarily derived from natural sources, such as scorpion venom, and can act as either potent inhibitors or activators.
This guide will focus on a comparison between this compound and two well-characterized peptide inhibitors, Charybdotoxin and Iberiotoxin , as well as emerging peptide-based activators .
Quantitative Performance Comparison
The following table summarizes the quantitative data on the potency of this compound and key peptide-based modulators of BK channels.
| Compound | Type | Target | Potency (EC50/IC50) | Source Organism/Type |
| NS1619 * | Activator | BK Channel | ~10 – 30 µM | Synthetic |
| Charybdotoxin | Inhibitor | BK, Kv1.x Channels | ~3.5 - 15 nM | Scorpion (Leiurus quinquestriatus) |
| Iberiotoxin | Inhibitor | BK Channel | ~2 nM | Scorpion (Buthus tamulus) |
| Synthetic γ1 peptide mimic | Activator | BK Channel | Induces a -45 mV shift at 20 µM | Synthetic |
*Note: NS1619 is a closely related analogue of this compound, and its EC50 is often cited as a reference for this class of compounds.[4][5] The potency of NS1619 can be influenced by intracellular Ca2+ concentration.[6]
Mechanism of Action and Signaling Pathways
The modulation of BK channels by this compound and peptide-based compounds involves distinct mechanisms of action, which are depicted in the signaling pathway diagram below.
-
This compound (and NS1619) : These small molecules are believed to act allosterically on the BK channel, independent of the calcium and voltage sensing domains, to promote the open state of the channel.[7][8]
-
Peptide-based Inhibitors (Charybdotoxin, Iberiotoxin) : These peptides physically occlude the outer pore of the BK channel, thereby blocking the flow of potassium ions.[9]
-
Peptide-based Activators : Synthetic peptides mimicking the C-terminal region of the auxiliary γ1 subunit have been shown to enhance BK channel activity, likely by increasing the channel's sensitivity to intracellular calcium.
Experimental Protocols
The primary method for characterizing the activity of BK channel modulators is patch-clamp electrophysiology . The following provides a generalized workflow for such an experiment.
References
- 1. BK channel - Wikipedia [en.wikipedia.org]
- 2. BK channel activation: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural and Functional Coupling of Calcium-Activated BK Channels and Calcium-Permeable Channels Within Nanodomain Signaling Complexes [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Large conductance Ca2+-activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Molecular mechanism of pharmacological activation of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NS163 and EGCG in Modulating α-Synuclein Aggregation
For researchers, scientists, and drug development professionals, understanding the efficacy of small molecules in mitigating α-synuclein pathology is paramount in the quest for therapeutics against Parkinson's disease and other synucleinopathies. This guide provides a detailed comparison of two such molecules: NS163 and (-)-epigallocatechin-3-gallate (EGCG), based on available experimental data.
While both compounds are noted for their potential to interfere with α-synuclein aggregation, the depth of scientific literature varies significantly between them. EGCG has been extensively studied, with a wealth of data on its mechanisms of action. In contrast, information on this compound is sparse, primarily positioning it as an α-synuclein aggregation antagonist without detailed, publicly available comparative studies.
EGCG: A Multi-Faceted Inhibitor of α-Synuclein Toxicity
(-)-Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, has been shown to potently inhibit α-synuclein fibrillation and reduce its associated cytotoxicity.[1][2] Its multifaceted mechanism of action involves redirecting the aggregation pathway of monomeric α-synuclein towards the formation of unstructured, non-toxic oligomers and remodeling mature amyloid fibrils into smaller, amorphous, and benign aggregates.[3][4][5][6]
Inhibition of α-Synuclein Fibril Formation
EGCG has been demonstrated to block the aggregation of α-synuclein into fibrils in a concentration-dependent manner.[4] This inhibitory effect has been confirmed through various assays, including thioflavin T (ThT) binding assays and fluorescence-labelled α-synuclein binding to fibrils.[4] Mechanistically, EGCG is thought to bind to unstructured α-synuclein monomers, preventing their conformational transition into β-sheet-rich structures, which are the building blocks of amyloid fibrils.[4][7] This interaction is believed to involve hydrophobic interactions with specific amino acid residues such as Ile, Phe, and Tyr on the monomer.[1][4]
Remodeling of Mature α-Synuclein Fibrils
A significant finding is EGCG's ability to remodel pre-formed, mature α-synuclein fibrils.[3][6] Treatment with EGCG converts these large, ordered fibrils into smaller, amorphous protein aggregates that are non-toxic to cells.[3][6] This remodeling process involves EGCG directly binding to the β-sheet structures of the fibrils, leading to a conformational change that disrupts their ordered assembly without necessarily disassembling them into monomers.[3][6] This action reduces the ability of existing fibrils to seed further aggregation.[4]
Reduction of α-Synuclein-Induced Toxicity
EGCG has been shown to significantly reduce the cytotoxicity associated with α-synuclein aggregates.[1][3][5] By converting toxic oligomers and fibrils into non-toxic amorphous aggregates, EGCG protects cells from damage.[3][4] Studies have indicated that EGCG-stabilized oligomers are non-toxic because they have a reduced ability to permeabilize cell membranes.[4][5] This is thought to be due to the immobilization of the C-terminal lipid-binding region of α-synuclein upon EGCG binding.[4]
Quantitative Data on EGCG's Effects
| Parameter | Observation | Concentration | Assay | Reference |
| α-Synuclein Fibril Inhibition | Aggregation blocked in a concentration-dependent manner | 100 nM | Thioflavin T (ThT) binding assay | [2] |
| α-Synuclein Fibril Inhibition | ED₅₀ of inhibition of A-Syn-HiLyte488 binding to coated α-synuclein | 250 nM | Microplate assay | [2] |
| Remodeling of Mature Fibrils | ThT fluorescence reduced to ~40% after 1 hour and ~10% after 72 hours | Equimolar EGCG to α-synuclein monomer equivalent (50 μM) | Thioflavin T (ThT) binding assay | [3] |
| Reduction of Toxicity | Significantly reduced toxicity of preformed Aβ₄₂ oligomers | 15 μM EGCG with 15 μM oligomers | MTT assay in PC12 cells | [3] |
| Cellular Protection | Protects PC12 cells against α-synuclein-induced damage | Not specified | Cellular assays | [1] |
This compound: An Emerging α-Synuclein Aggregation Antagonist
Information regarding this compound is currently limited. It is commercially available and described as an α-synuclein aggregation antagonist.[8] One recent study, published in 2024, highlights the potential of a protein mimetic, 2D FAST, in rescuing α-synuclein aggregation-mediated phenotypes, and this compound is mentioned in the context of this research.[8] However, detailed, peer-reviewed experimental data directly comparing the efficacy and mechanism of this compound against EGCG on α-synuclein is not yet available in the public domain.
| Parameter | Observation | Concentration | Assay | Reference |
| α-Synuclein Aggregation | Antagonist of α-synuclein aggregation | Not specified | Not specified | [8] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of EGCG Action on α-Synuclein
Caption: Proposed mechanism of EGCG's dual action on α-synuclein aggregation.
Experimental Workflow for Thioflavin T (ThT) Assay
Caption: A simplified workflow for the Thioflavin T aggregation assay.
Experimental Protocols
α-Synuclein Fibril Formation and Thioflavin T (ThT) Assay
Objective: To monitor the aggregation of α-synuclein into amyloid fibrils in the presence and absence of test compounds.
Materials:
-
Recombinant human α-synuclein protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution
-
Test compounds (EGCG, this compound)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Prepare a solution of recombinant α-synuclein monomer in PBS to a final concentration of 70-100 µM.
-
Add the test compound (EGCG or this compound) at various concentrations to the α-synuclein solution. A control with no compound should be included.
-
Pipette the mixtures into the wells of a 96-well microplate.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
At specified time intervals, add ThT to each well to a final concentration of 10-20 µM.
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytoprotective effect of test compounds against α-synuclein-induced toxicity.
Materials:
-
PC12 or SH-SY5Y cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pre-formed α-synuclein aggregates (oligomers or fibrils)
-
Test compounds (EGCG, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare solutions of pre-formed α-synuclein aggregates.
-
Treat the cells with the α-synuclein aggregates in the presence or absence of various concentrations of the test compounds.
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A higher absorbance indicates greater cell viability.
Conclusion
The available scientific evidence robustly supports the role of EGCG as a potent modulator of α-synuclein aggregation and toxicity. Its dual ability to prevent fibril formation and remodel existing fibrils into non-toxic species makes it a significant molecule of interest in the development of therapies for synucleinopathies.
This compound is presented as an antagonist of α-synuclein aggregation, but a comprehensive, publicly accessible body of experimental data to support a direct comparison with EGCG is currently lacking. Further research and publication of detailed studies on this compound are necessary to fully elucidate its efficacy and mechanism of action relative to well-characterized compounds like EGCG. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
- 1. (−)-Epigallocatechin-3-gallate (EGCG) inhibits fibrillation, disaggregates amyloid fibrils of α-synuclein, and protects PC12 cells against α-synuclein-induced toxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Epigallocatechin Gallate (EGCG) Inhibits Alpha-Synuclein Aggregation: A Potential Agent for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGCG remodels mature α-synuclein and amyloid-β fibrils and reduces cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGCG Alpha Synuclein Oligomers | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. How Epigallocatechin Gallate Can Inhibit α-Synuclein Oligomer Toxicity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Influence of EGCG on α-synuclein (αS) aggregation and identification of their possible binding mode: A computational study using molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | α-Synuclein Aggregation Antagonist | MedChemExpress [medchemexpress.eu]
Replicating Key Experiments with the BK Channel Activator NS1619: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the large-conductance Ca2+-activated potassium (BK) channel activator, NS1619, with other alternatives, supported by experimental data from published literature. Detailed methodologies for key experiments are presented to facilitate replication and further investigation.
NS1619 is a synthetic benzimidazolone derivative widely utilized as a pharmacological tool to study the physiological roles of BK channels. These channels, also known as Maxi-K or KCa1.1 channels, are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release. This guide will delve into key experiments demonstrating the effects of NS1619 on channel activity, vasodilation, and neuroprotection, providing a framework for comparative studies.
Electrophysiological Characterization of NS1619
The primary mechanism of action of NS1619 is the direct activation of BK channels. This is typically investigated using patch-clamp electrophysiology on isolated cells expressing these channels.
Key Experimental Data: NS1619 Effects on BK Channel Activity
| Parameter | Cell Type | NS1619 Concentration | Effect | Reference |
| Channel Open Probability (Po) | Rat basilar artery smooth muscle cells | 10-30 µM | Rapid increase | [1] |
| Human detrusor smooth muscle cells | 3 µM | ~3-fold increase | [2] | |
| Membrane Potential | Porcine coronary artery myocytes | 1-30 µM | Concentration-dependent hyperpolarization | [3] |
| Rat basilar artery myocytes | 30 µM | Hyperpolarization, reversed by Iberiotoxin (B31492) | [1] | |
| Half-activation Voltage (V₀.₅) | Slo1 BK channels (HEK293 cells) | 10 µM | -21.6 ± 3.9 mV shift | [4] |
| Slo1 BK channels (HEK293 cells) | 30 µM | -36.0 ± 2.6 mV shift | [4] | |
| Whole-cell Current | Human ovarian cancer cells (A2780) | 30 µM | Augmentation of whole-cell IK | [5] |
| Single-channel Conductance | Human detrusor smooth muscle cells | 3 µM | No effect | [2] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the general steps for recording BK channel currents in response to NS1619. Specific parameters may need optimization depending on the cell type and recording equipment.
-
Cell Preparation: Isolate single cells from the tissue of interest (e.g., smooth muscle, neurons) or use a cell line endogenously or exogenously expressing BK channels.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and a Ca²⁺ buffer like EGTA to control the free Ca²⁺ concentration, with pH adjusted to 7.2.
-
External Solution: The extracellular solution (bath) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, with pH adjusted to 7.4.
-
Seal Formation: Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage steps to elicit BK channel currents. Record baseline currents before and after the application of NS1619 to the bath solution.
-
Data Analysis: Analyze the recorded currents to determine changes in channel open probability, current amplitude, and voltage-dependence of activation.
Signaling Pathway: NS1619 Mechanism of Action
Caption: Mechanism of NS1619-induced smooth muscle relaxation.
Vasodilation Studies with NS1619
The activation of BK channels in vascular smooth muscle cells leads to membrane hyperpolarization and subsequent vasodilation. This effect is a key area of investigation for the therapeutic potential of BK channel openers.
Key Experimental Data: NS1619-Induced Vasodilation
| Tissue | Species | Pre-constrictor | NS1619 EC₅₀ / IC₅₀ | Effect | Reference |
| Rat Detrusor Smooth Muscle | Rat | 20 mM KCl | - | Inhibition of tone to 47.0±6.6% | [6] |
| Rat Basilar Artery | Rat | Histamine/5-HT | IC₅₀ = 12.5 ± 2.0 µM | Concentration-dependent relaxation | [1] |
| Pulmonary Artery | Rat (Chronic Hypoxia) | U46619 | - | Enhanced vasodilation compared to normoxic | [7] |
Experimental Protocol: Isolated Perfused Lung Assay
This protocol is used to assess the vasodilatory effects of NS1619 on the pulmonary vasculature.
-
Animal Model: Use adult male Sprague-Dawley rats. For chronic hypoxia studies, house animals in a hypoxic chamber (10% O₂) for a specified period (e.g., three weeks).
-
Lung Isolation: Anesthetize the rat and surgically isolate the heart and lungs.
-
Perfusion Setup: Cannulate the pulmonary artery and left atrium. Perfuse the lungs with a physiological salt solution (PSS) containing a vasoconstrictor (e.g., U46619, a thromboxane (B8750289) A2 analog) to induce a stable pre-constriction.
-
Drug Administration: Once a stable baseline pressure is achieved, administer increasing concentrations of NS1619 into the perfusate.
-
Data Acquisition: Continuously monitor the pulmonary arterial pressure. A decrease in pressure indicates vasodilation.
-
Data Analysis: Construct a dose-response curve to determine the potency (EC₅₀) of NS1619-induced vasodilation. To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors (e.g., L-NAME for nitric oxide synthase, iberiotoxin for BK channels).[7]
Experimental Workflow: Vasodilation Assay
Caption: Workflow for assessing NS1619-induced vasodilation.
Neuroprotection Studies with NS1619
Activation of BK channels has been investigated as a potential neuroprotective strategy, particularly in the context of ischemic injury.
Key Experimental Data: Neuroprotective Effects of NS1619
| Model | Cell/Animal | Insult | NS1619 Treatment | Outcome | Reference |
| In vitro | HT-22 cells | Brain-Derived Extracellular Vesicles | 40 µM | Attenuated neuronal damage | [8] |
| In vivo | Mice (TBI) | Traumatic Brain Injury | - | Significantly improved neurological and motor function | [8] |
| In vitro | Cortical Neuronal Cultures | Oxygen-Glucose Deprivation (OGD) | 50, 100 µM (3 days) | Dose-dependent protection | [9] |
| In vitro | Organotypic hippocampal slice cultures | Glutamate | 10 µM | 72.5±4% reduction in neuronal cell death | [10] |
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
This protocol simulates ischemic conditions in a cell culture model to assess the neuroprotective effects of NS1619.
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT-22) in appropriate media.
-
Pre-treatment: Treat the cells with NS1619 at various concentrations for a specified duration (e.g., 6 hours daily for 3 consecutive days for delayed preconditioning).[9]
-
OGD Induction: To induce oxygen-glucose deprivation, replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., <1% O₂). The duration of OGD will depend on the cell type and desired severity of injury.
-
Reperfusion: After the OGD period, return the cells to normal culture medium and normoxic conditions.
-
Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using methods such as the MTT assay, LDH release assay, or by staining with fluorescent viability dyes (e.g., propidium (B1200493) iodide).
-
Data Analysis: Compare the viability of cells treated with NS1619 to untreated control cells subjected to OGD to determine the extent of neuroprotection.
Logical Relationship: NS1619 in Neuroprotection
Caption: Putative pathways of NS1619-mediated neuroprotection.
Comparison with Alternatives
While NS1619 is a widely used BK channel opener, other compounds with different potency and selectivity profiles are available.
Comparative Data: NS1619 vs. NS11021
| Compound | Potency | Selectivity | Mechanism of Action | Reference |
| NS1619 | EC₅₀ ~10-30 µM for vasodilation | Also inhibits voltage-gated Ca²⁺ and K⁺ channels at higher concentrations. | Shifts voltage sensor and ion conduction gate equilibria. | [1][4][5] |
| NS11021 | ~10-fold more potent than NS1619 | More selective for BK channels at concentrations <10 µM. | Primarily slows the channel closing rate. | [2][11] |
This guide provides a foundational overview of key experiments involving the BK channel activator NS1619. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific experimental needs. The comparative data and methodologies presented herein should serve as a valuable resource for the design and execution of future studies in this field.
References
- 1. Effects of the BKCa channel activator, NS1619, on rat cerebral artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Large conductance Ca2+-activated K+ channel activation with NS1619 decreases myogenic and neurogenic contractions of rat detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS1619-induced vasodilation is enhanced and differentially mediated in chronically hypoxic lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NS1619 Alleviate Brain-Derived Extracellular Vesicle-Induced Brain Injury by Regulating BKca Channel and Nrf2/HO-1/NF-ĸB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delayed neuronal preconditioning by NS1619 is independent of calcium activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of NS163's neuroprotective effects
An Independent Comparative Guide to Neuroprotective Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of effective neuroprotective agents is a critical goal in the fight against neurodegenerative diseases and acute neurological injuries like stroke. Independent verification of a compound's efficacy is paramount for advancing promising candidates through the drug development pipeline. This guide provides a framework for comparing neuroprotective agents, using the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid as a case study, for which independent data on neuroprotective effects have been published. While the initially requested compound, NS163, could not be identified in publicly available scientific literature, the principles, protocols, and data presentation formats outlined here can be applied to any neuroprotective agent under investigation.
Data Presentation: Comparative Neuroprotective Efficacy
The neuroprotective potential of a compound is often first assessed in vitro by its ability to prevent neuronal death induced by a specific toxin. A common model is the glutamate-induced excitotoxicity assay, which mimics the neuronal damage that occurs during ischemic stroke. The table below compares the efficacy of Mefenamic Acid with other NSAIDs in this model.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
| Compound | Class | Concentration | Neuroprotective Effect | Experimental Model |
| Mefenamic Acid | Fenamate NSAID | 100 µM | Effective: Significantly reduced glutamate-evoked excitotoxicity. | Cultured embryonic rat hippocampal neurons |
| Meclofenamic Acid | Fenamate NSAID | 100 µM | Effective: Significantly reduced glutamate-evoked excitotoxicity. | Cultured embryonic rat hippocampal neurons |
| Niflumic Acid | Fenamate NSAID | 100 µM | Effective: Significantly reduced glutamate-evoked excitotoxicity. | Cultured embryonic rat hippocampal neurons |
| Flufenamic Acid | Fenamate NSAID | 100 µM | Effective: Significantly reduced glutamate-evoked excitotoxicity. | Cultured embryonic rat hippocampal neurons |
| Ibuprofen | Non-fenamate NSAID | 100 µM | Ineffective: Did not reduce excitotoxicity. | Cultured embryonic rat hippocampal neurons |
| Indomethacin | Non-fenamate NSAID | 100 µM | Ineffective: Did not reduce excitotoxicity. | Cultured embryonic rat hippocampal neurons |
Data synthesized from studies investigating the mechanisms of fenamate-induced neuroprotection.
Key Insight: The data demonstrate that neuroprotection is not a class-wide effect of all NSAIDs. Only the fenamate group, including Mefenamic Acid, was effective in this assay, suggesting a mechanism of action independent of cyclooxygenase (COX) inhibition, the primary target for the anti-inflammatory effects of NSAIDs.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of independent verification. Below are methodologies for two key experiments used to validate neuroprotective effects.
In Vitro: Glutamate-Induced Excitotoxicity Assay
This assay assesses a compound's ability to protect neurons from cell death caused by excessive stimulation by the neurotransmitter glutamate (B1630785).
-
Objective: To quantify the direct neuroprotective effect of a test compound against excitotoxic insults.
-
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats (E18-E19) and cultured in a neurobasal medium supplemented with B27 and L-glutamine. Cells are typically grown for 9-14 days to allow for maturation and synapse formation.
-
Compound Pre-incubation: The test compound (e.g., Mefenamic Acid) is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell culture medium at various concentrations for a defined period (e.g., 1-2 hours) before the glutamate challenge.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a final concentration known to induce significant neuronal death (e.g., 5-10 µM).
-
Co-incubation: Neurons are co-incubated with the test compound and glutamate for a short duration, typically 10-15 minutes.
-
Washout and Recovery: The medium containing glutamate and the test compound is removed and replaced with a fresh, glutamate-free medium. The cells are then returned to the incubator to recover for 24 hours.
-
Quantification of Cell Death: Neuronal death is assessed by measuring the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. A commercially available LDH cytotoxicity assay kit is used, and absorbance is read on a plate reader.
-
Data Analysis: LDH release in compound-treated wells is compared to that in vehicle-treated (control) wells. A statistically significant decrease in LDH release indicates a neuroprotective effect.
-
In Vivo: Transient Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used rodent model of ischemic stroke that allows for the evaluation of a compound's efficacy in a complex, living system.[1]
-
Objective: To determine if a test compound can reduce the volume of brain damage (infarct) following a simulated stroke.[2]
-
Methodology:
-
Animal Preparation: Adult male rats or mice are anesthetized. Core body temperature is maintained at 37°C throughout the surgical procedure.
-
MCA Occlusion: The middle cerebral artery (MCA) is occluded to induce ischemia. A common method is the intraluminal filament technique, where a nylon monofilament is inserted via the external carotid artery and advanced to block the origin of the MCA.[1]
-
Drug Administration: The test compound is administered before, during, or after the MCAO procedure. The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or intracerebroventricular (i.c.v.), depending on the compound's properties.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow blood flow to be restored to the ischemic territory (reperfusion).
-
Post-operative Care & Monitoring: The animal is allowed to recover from anesthesia and is closely monitored for 24-72 hours. Neurological deficit scoring is often performed at multiple time points to assess functional recovery.
-
Infarct Volume Analysis: At the end of the experiment, the animal is euthanized, and the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains healthy, viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The area of the infarct on each slice is measured, and the total infarct volume is calculated.
-
Data Analysis: The infarct volume in the compound-treated group is compared to that of a vehicle-treated control group. A significant reduction indicates a neuroprotective effect.
-
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. Mefenamic Acid's neuroprotective effects are not attributed to its primary anti-inflammatory action (COX inhibition) but rather to a combination of other molecular interactions.
The proposed neuroprotective signaling cascade for Mefenamic Acid involves multiple targets that collectively reduce neuronal hyperexcitability and cell death processes initiated by ischemic conditions.
-
Antagonism of Non-selective Cation Channels: By blocking these channels, Mefenamic Acid can reduce the massive influx of calcium (Ca²⁺) that triggers excitotoxic cell death cascades.
-
Modulation of GABA-A Receptors: Positive modulation of GABA-A receptors enhances inhibitory neurotransmission, counteracting the excessive excitatory signals present during an ischemic event.
-
Activation of IKS Potassium Channels: Activating these potassium channels leads to neuronal hyperpolarization, making neurons less likely to fire and thus reducing overall excitability.
-
Inhibition of the NLRP3 Inflammasome: This action reduces the production of pro-inflammatory cytokines, mitigating the secondary inflammatory damage that follows the initial ischemic insult.
References
Assessing the Specificity of NS163 for α-Synuclein Over Other Amyloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of NS163, an antagonist of α-synuclein aggregation, focusing on its specificity for α-synuclein in comparison to other key amyloid proteins implicated in neurodegenerative diseases, namely amyloid-beta (Aβ) and tau. This document summarizes available experimental data, details relevant methodologies, and presents logical frameworks for assessing compound specificity.
Executive Summary
This compound has been identified as a potent, cell-permeable inhibitor of α-synuclein aggregation, a pathological hallmark of Parkinson's disease and other synucleinopathies. Developed as an analog of the parent compound NS132, this compound demonstrates efficacy in rescuing α-synuclein aggregation-mediated phenotypes in preclinical models. While its activity against α-synuclein is established, a comprehensive, publicly available dataset quantifying its binding affinity and selectivity against other amyloidogenic proteins like Aβ and tau remains limited. This guide aims to consolidate the known information regarding this compound's effect on α-synuclein and outlines the standard experimental approaches required to definitively assess its specificity.
Comparative Performance of this compound against α-Synuclein Aggregation
This compound was developed from NS132, which was identified through a 2-Dimensional Fragment-Assisted Structure-based Technique (2D-FAST) as a potent antagonist of α-synuclein aggregation.[1][2] this compound, a hydroxamic acid analog of NS132, was synthesized to improve cell permeability without compromising its inhibitory activity on α-synuclein aggregation.[1][2][3]
Data Presentation: Inhibition of α-Synuclein Aggregation
| Compound | Target | Assay | Molar Ratio (α-Syn:Compound) | Result | Reference |
| NS132 | α-Synuclein | Thioflavin T (ThT) Assay | 1:1 | Complete suppression of aggregation | [4] |
| NS132 | α-Synuclein | Thioflavin T (ThT) Assay | 1:0.5 | Effective antagonism | [1] |
| NS132 | α-Synuclein | Thioflavin T (ThT) Assay | 1:0.2 | Complete inhibition of aggregation | [3] |
| This compound | α-Synuclein | Thioflavin T (ThT) Assay & TEM | Not specified | Antagonist activity maintained (compared to NS132) | [1][3] |
Note: The available data for this compound is qualitative, indicating it retains the potent activity of NS132. Quantitative binding and inhibition data are needed for a direct comparison.
Assessing Specificity: The Need for Comparative Data Against Other Amyloids
A critical aspect of any therapeutic candidate targeting a specific amyloid is its selectivity. Cross-reactivity with other amyloid proteins, such as Aβ and tau, could lead to off-target effects and potential complications. To date, there is no publicly available experimental data assessing the specificity of this compound for α-synuclein over Aβ and tau.
To address this, a series of established biophysical and biochemical assays are required. The following sections detail the experimental protocols necessary to generate this crucial comparative data.
Experimental Protocols for Specificity Assessment
Thioflavin T (ThT) Aggregation Assay
This assay is a standard method to monitor the kinetics of amyloid fibril formation in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid fibrils.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the aggregation of α-synuclein, Aβ, and tau.
Methodology:
-
Protein Preparation: Recombinant human α-synuclein, Aβ42, and full-length tau (or a fragment like K18) are prepared to a final concentration of 10-25 µM in an appropriate aggregation buffer (e.g., PBS, pH 7.4).
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.
-
Assay Setup: In a 96-well black, clear-bottom plate, the respective amyloid protein is mixed with varying concentrations of this compound and a fixed concentration of ThT (typically 10-25 µM).
-
Incubation and Measurement: The plate is incubated at 37°C with continuous shaking. Fluorescence intensity (Excitation: ~440-450 nm, Emission: ~480-490 nm) is measured at regular intervals.
-
Data Analysis: The kinetic curves are plotted, and the final fluorescence values are used to determine the IC50 of this compound for each amyloid protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for monomeric and fibrillar forms of α-synuclein, Aβ, and tau.
Methodology:
-
Surface Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing one of the interacting partners. Typically, the amyloid protein (ligand) is immobilized on the chip surface.
-
Analyte Injection: A solution containing this compound (analyte) at various concentrations is flowed over the sensor surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.
-
Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). This process is repeated for each amyloid protein.
Visualizing the Assessment Workflow and α-Synuclein Aggregation Pathway
To provide a clear understanding of the experimental logic and the biological context, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
This compound is a promising α-synuclein aggregation antagonist with demonstrated efficacy in preclinical models. However, for its advancement as a potential therapeutic agent, a thorough assessment of its specificity is paramount. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary quantitative data to compare its activity against α-synuclein, Aβ, and tau. The resulting data, when organized into the structured tables proposed, will enable an objective evaluation of this compound's selectivity profile. Future research should prioritize conducting these comparative studies to fully characterize the therapeutic potential and off-target risk profile of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for NS163 (Prussian Blue)
This document provides essential safety and logistical information for the proper disposal of NS163, identified as Prussian Blue (CAS No. 14038-43-8), a common laboratory chemical. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and drug development settings.
Immediate Safety and Hazard Information
Prussian Blue, a complex of iron and cyanide, is generally stable and considered non-toxic because the cyanide groups are tightly bound to the iron atoms.[1] However, it is crucial to handle it with care as it can decompose under certain conditions to release hazardous substances.
Key Hazards:
-
Incompatibilities: Prussian Blue is incompatible with strong acids, strong oxidizing agents, strong bases, and reducing agents.[2][3] Contact with strong acids can lead to the release of highly toxic hydrogen cyanide gas.[2][3] It is also decomposed by even weak alkalis.[4][5]
-
Hazardous Decomposition Products: Under fire conditions or upon reaction with incompatible materials, hazardous decomposition products may be formed, including hydrogen cyanide, nitrogen oxides (NOx), and carbon monoxide.[2][3]
-
Environmental Hazards: Prussian Blue is listed as a toxic pollutant under the Clean Water Act and can be toxic to aquatic life with long-lasting effects.[2][6] Therefore, it should not be released into the environment.[6]
Personal Protective Equipment (PPE): When handling this compound waste, all personnel must wear the following:
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[2][7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][7]
-
Respiratory Protection: In cases of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Quantitative Data and Chemical Properties
The following table summarizes key quantitative and qualitative data for Prussian Blue (this compound).
| Property | Value |
| Chemical Name | Iron(III) hexacyanoferrate(II)[1] |
| CAS Number | 14038-43-8[1][2][3] |
| Molecular Formula | C18Fe7N18[2] |
| Appearance | Dark blue solid[1][2] |
| Stability | Stable under normal temperatures and pressures.[2][3] |
| Incompatibilities | Strong acids, strong oxidizing agents, bases, reducing agents.[2][3] |
| Hazardous Decomposition | Hydrogen cyanide, nitrogen oxides (NOx), carbon monoxide, ammonia.[2][3] |
| Solubility | Practically insoluble in water; soluble in alkalis.[2][8] |
| Environmental Impact | Toxic to aquatic life with long-lasting effects; listed as a Toxic Pollutant under the Clean Water Act.[2][6] |
Experimental Protocol: Waste Disposal Procedure
The recommended procedure for the disposal of this compound from a laboratory setting is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Materials:
-
Designated hazardous waste container (sealable, chemically compatible, and clearly labeled)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Waste accumulation log
Procedure for Solid this compound Waste (e.g., unused reagent, contaminated consumables):
-
Containerization:
-
Place all solid waste, including contaminated items like weigh boats, gloves, and paper towels, into a designated, sealable hazardous waste container.
-
For powdered this compound, handle with care to minimize dust generation.[2] If necessary, work in a fume hood.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Prussian Blue (Iron(III) hexacyanoferrate(II))"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[2]
-
-
Disposal:
-
Arrange for pickup by a licensed professional waste disposal service.[9] Follow your institution's specific procedures for hazardous waste disposal.
-
Procedure for Liquid this compound Waste (e.g., solutions or suspensions):
-
Containerization:
-
Collect all liquid waste containing this compound in a dedicated, sealable, and chemically compatible hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Label the container as "Hazardous Waste" with the full chemical name and an estimate of the concentration and volume.
-
-
Storage:
-
Store the sealed container in secondary containment in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.
-
Visual Diagrams of Disposal Workflow
The following diagrams illustrate the proper workflow for the disposal of solid and liquid this compound waste.
Caption: Workflow for the disposal of solid this compound waste.
References
- 1. Prussian blue - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. colibripigments.com [colibripigments.com]
- 9. newcomersupply.com [newcomersupply.com]
Navigating the Unknown: A Safety Protocol for Novel Compound NS163
The handling of novel or uncharacterized chemical compounds, such as NS163, in a research and drug development environment necessitates a stringent adherence to safety protocols. In the absence of a comprehensive public safety profile for this compound, a risk-based approach grounded in established laboratory safety principles is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.
Risk Assessment and Hazard Communication
Prior to handling this compound, a thorough risk assessment must be conducted. This involves reviewing any available internal data, considering the chemical class of the compound, and anticipating potential hazards based on its structure and intended biological activity. All personnel involved in the handling of this compound must be fully briefed on the potential risks and the required safety precautions.
A clear and concise workflow for this process is essential:
Caption: Risk assessment workflow for handling novel compounds like this compound.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloved) | Laboratory coat | N95 or higher rated respirator (in a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves (double-gloved) | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| In Vitro/In Vivo Administration | Safety glasses with side shields or face shield | Nitrile or neoprene gloves | Laboratory coat or disposable gown | As determined by risk assessment, potentially a respirator |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat and disposable apron | Not generally required if handling sealed waste containers |
Handling and Storage Procedures
All handling of this compound should be performed within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure. A designated and clearly labeled area should be established for the storage of this compound.
Experimental Workflow for Safe Handling:
Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (<50 mL in a fume hood) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent. |
| Major Spill (>50 mL or outside a fume hood) | Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent the spread of the spill. Do not attempt to clean up a major spill without appropriate training and equipment. |
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and absorbed spill material, must be treated as hazardous waste.
Disposal Workflow:
Caption: Procedural workflow for the safe disposal of waste contaminated with this compound.
By implementing these comprehensive safety and logistical protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with handling novel compounds like this compound, ensuring a safe and productive research environment. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the manufacturer's or supplier's Safety Data Sheet (SDS) whenever available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
